Felbamate-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-carbamoyloxy-1,1,3,3-tetradeuterio-2-phenylpropyl) carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15)/i6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGXYQFOCVYPAC-KXGHAPEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)N)COC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C1=CC=CC=C1)C([2H])([2H])OC(=O)N)OC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Felbamate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Felbamate-d4 (2-phenyl-1,3-propane-1,1,3,3-d4-diol dicarbamate), a deuterated analog of the anti-epileptic drug Felbamate. This isotopically labeled compound is crucial as an internal standard for the accurate quantification of Felbamate in biological matrices during pharmacokinetic and metabolic studies. This document outlines a detailed synthetic protocol, summarizes key characterization data, and presents experimental methodologies for its analysis.
Synthesis of this compound
The synthesis of this compound is a multi-step process commencing with the reduction of diethyl phenylmalonate to its deuterated diol intermediate, followed by carbamation to yield the final product. The overall reported yield for this process is approximately 44% with an isotopic purity exceeding 99%.[1]
Experimental Protocol: Synthesis of 2-Phenyl-(1,1,3,3-tetra-deuterio)-1,3-propanediol
The initial step involves the reduction of diethyl phenylmalonate using a powerful deuterating agent, lithium aluminum deuteride (LiAlD₄).
Materials:
-
Diethyl phenylmalonate
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deuterated water (D₂O)
-
Sodium hydroxide (NaOH) solution
-
Rochelle's salt (potassium sodium tartrate) solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Organic solvents for extraction and purification (e.g., ethyl acetate)
Procedure:
-
A solution of diethyl phenylmalonate in an anhydrous etheral solvent (diethyl ether or THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The flask is cooled to 0 °C in an ice bath.
-
A suspension of lithium aluminum deuteride in the same anhydrous solvent is slowly added to the diethyl phenylmalonate solution with continuous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.
-
The reaction is carefully quenched by the slow, dropwise addition of deuterated water (D₂O) at 0 °C, followed by the addition of a sodium hydroxide solution and then a saturated solution of Rochelle's salt.
-
The resulting mixture is stirred vigorously until a clear separation of the organic and aqueous layers is observed.
-
The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude 2-Phenyl-(1,1,3,3-tetra-deuterio)-1,3-propanediol.
-
The crude product can be further purified by column chromatography or recrystallization.
Experimental Protocol: Synthesis of this compound
The deuterated diol intermediate is then converted to this compound via a carbamation reaction. Several methods can be employed for this step, including the use of phosgene, chloroformates, or a urethane exchange reaction.[2][3] A common laboratory-scale method involves the use of sodium cyanate and an acid.
Materials:
-
2-Phenyl-(1,1,3,3-tetra-deuterio)-1,3-propanediol
-
Sodium cyanate (NaOCN)
-
Trifluoroacetic acid (TFA) or another suitable acid
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
The purified 2-Phenyl-(1,1,3,3-tetra-deuterio)-1,3-propanediol is dissolved in an anhydrous solvent under an inert atmosphere.
-
Sodium cyanate is added to the solution.
-
The mixture is cooled in an ice bath, and trifluoroacetic acid is added dropwise with stirring.
-
The reaction is allowed to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and the solvent is evaporated.
-
The resulting crude this compound is purified by recrystallization or column chromatography to yield a white crystalline solid.
Characterization of this compound
The identity, purity, and isotopic enrichment of the synthesized this compound are confirmed using various analytical techniques.
Spectroscopic Data
Table 1: NMR Spectroscopic Data for this compound and its Intermediate
| Compound | Technique | Solvent | Chemical Shift (δ) ppm |
| 2-Phenyl-(1,1,3,3-tetra-deuterio)-1,3-propanediol | ¹H NMR | CDCl₃ | 7.3 (m, 5H, Ar-H), 3.0 (s, 1H, CH), 2.6 (s, 2H, OH)[4] |
| ¹³C NMR | CDCl₃ | 139.9, 129.3, 128.5, 127.7, 49.8[4] | |
| This compound | ¹H NMR | (CD₃)₂SO | 7.2 (m, 5H, Ar-H), 6.4 (bs, 4H, NH₂), 3.1 (s, 1H, CH)[4] |
Table 2: Mass Spectrometry Data for this compound and its Intermediate
| Compound | Technique | Ionization Mode | [M+H]⁺ (m/z) | Fragment Ions (m/z) |
| 2-Phenyl-(1,1,3,3-tetra-deuterio)-1,3-propanediol | GC/MS | CI-methane | 157 | 139, 121, 106, 93[4] |
| This compound | LC-MS/MS | ESI (+) | 243.3 | Not explicitly detailed, but unlabeled Felbamate fragments to 117[5] |
Physicochemical Properties
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 106817-52-1 | [6] |
| Molecular Formula | C₁₁H₁₀D₄N₂O₄ | [6] |
| Molecular Weight | 242.3 g/mol | [6] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | [6] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 148-150 °C | [4] |
Analytical Methodologies
This compound is primarily used as an internal standard for the quantification of felbamate in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: LC-MS/MS Quantification of Felbamate
This protocol provides a general framework for the analysis of felbamate using this compound as an internal standard. Method parameters may require optimization based on the specific instrumentation and matrix.
Sample Preparation:
-
To a 100 µL aliquot of the biological sample (e.g., plasma, tissue homogenate), add a known concentration of this compound internal standard solution.
-
Perform protein precipitation by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).
-
Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions (Example):
-
LC Column: A reversed-phase column, such as a C18 or Phenyl column, is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for Felbamate: m/z 239 → 117[5]
-
MRM Transition for this compound: m/z 243 → 117 (predicted, based on the stable isotope label)
-
Table 4: Representative LC-MS/MS Method Validation Parameters for Felbamate Quantification
| Parameter | Typical Value |
| Linearity Range | 2.5 - 500 ng/mL in plasma[7] |
| Recovery | >97% in plasma and tissue homogenates[7] |
| Accuracy | >92% in mouse matrices; >88% in human plasma[7] |
| Precision (RSD) | <15% |
Visualizations
Synthesis Workflow
References
- 1. Synthesis of deuterium-labeled felbamate from diethyl phenylmalonate [inis.iaea.org]
- 2. jocpr.com [jocpr.com]
- 3. US2884444A - 2-phenyl-1,3 propane diol dicarbamate - Google Patents [patents.google.com]
- 4. EP1156798B1 - Felbamate derived compounds - Google Patents [patents.google.com]
- 5. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Deuterium Labeling Position in Felbamate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterium labeling in Felbamate-d4, a crucial internal standard for the quantification of the anti-epileptic drug felbamate. This document details the precise location of the deuterium atoms, the synthetic methodology, analytical characterization, and the metabolic pathways of felbamate.
Introduction to Felbamate and its Deuterated Analog
Felbamate, chemically known as 2-phenyl-1,3-propanediol dicarbamate, is an anti-epileptic medication used in the treatment of partial seizures and seizures associated with Lennox-Gastaut syndrome.[1][2] Due to its significant side effects, its use is generally reserved for patients with refractory epilepsy.[2]
This compound is a stable isotope-labeled version of felbamate, which serves as an indispensable internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the accurate quantification of felbamate in biological matrices.[3] The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample processing and instrument response.
Deuterium Labeling Position in this compound
The systematic chemical name for this compound is 2-phenyl-1,3-propane-1,1,3,3-d4-diol dicarbamate .[3] This nomenclature explicitly indicates that the four deuterium atoms are located on the first and third carbon atoms of the 1,3-propanediol backbone of the molecule.
The molecular structure of this compound is as follows:
Caption: Chemical structure of this compound.
The International Chemical Identifier (InChI) for this compound further confirms the labeling positions: InChI=1S/C11H14N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15)/i6D2,7D2.[3] The isotopic layer /i6D2,7D2 specifies that the two hydrogen atoms on the 6th carbon and the two hydrogen atoms on the 7th carbon in the InChI numbering are replaced by deuterium. These correspond to the C1 and C3 positions of the propanediol moiety.
Synthesis and Characterization
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is analogous to the synthesis of unlabeled felbamate, with the introduction of deuterium atoms at a key step. The general strategy involves the reduction of diethyl phenylmalonate to the corresponding diol, followed by carbamation.[4]
Step 1: Synthesis of 2-phenyl-1,3-propanediol-1,1,3,3-d4
The key intermediate, 2-phenyl-1,3-propanediol-1,1,3,3-d4, is prepared by the reduction of diethyl phenylmalonate using a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄).
-
Reaction: Diethyl phenylmalonate is dissolved in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).
-
The solution is then treated with a molar excess of lithium aluminum deuteride (LiAlD₄) at a controlled temperature, typically with initial cooling followed by refluxing to ensure complete reaction.
-
The reaction is quenched by the careful addition of water or a dilute acid.
-
The resulting 2-phenyl-1,3-propanediol-1,1,3,3-d4 is extracted from the aqueous layer using an organic solvent.
-
The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound (2-phenyl-1,3-propane-1,1,3,3-d4-diol dicarbamate)
The deuterated diol is then converted to the dicarbamate. Several methods can be employed for this step, including the urethane exchange method or reaction with phosgene followed by ammoniation.[5]
-
Urethane Exchange Method: 2-phenyl-1,3-propanediol-1,1,3,3-d4 is reacted with an excess of ethyl carbamate in the presence of a catalyst, such as aluminum isopropoxide, in a high-boiling solvent like toluene. The ethanol generated during the reaction is removed by distillation to drive the reaction to completion.
-
Phosgene Method: The deuterated diol is reacted with phosgene in an inert solvent to form the corresponding dichlorocarbonate. This intermediate is then reacted with ammonia to yield this compound.[5]
The final product, this compound, is then purified by recrystallization.
Caption: Synthetic workflow for this compound.
Analytical Characterization
The confirmation of the deuterium labeling position and the assessment of isotopic purity are critical for the validation of this compound as an internal standard. This is achieved through a combination of spectroscopic techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the methylene protons at the C1 and C3 positions of the propanediol backbone would be absent or significantly reduced in intensity compared to the spectrum of unlabeled felbamate. The remaining signals, including those for the phenyl group protons and the methine proton at the C2 position, would be present.
-
¹³C NMR: The ¹³C NMR spectrum of this compound would show the signals for the C1 and C3 carbons as triplets due to coupling with the attached deuterium atoms (spin I=1). The chemical shifts of these carbons would also be slightly upfield compared to the corresponding signals in unlabeled felbamate.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic purity.
-
The mass spectrum of this compound will show a molecular ion peak (or a protonated molecule peak [M+H]⁺ in ESI-MS) that is 4 mass units higher than that of unlabeled felbamate.
-
High-resolution mass spectrometry can be used to precisely determine the mass and confirm the elemental composition.
-
The isotopic distribution in the mass spectrum provides information on the isotopic purity. For this compound with a stated purity of ≥99% deuterated forms (d1-d4), the most abundant peak will be that of the d4 species.[3] The relative intensities of the peaks for d0, d1, d2, and d3 species can be used to calculate the exact isotopic enrichment.
| Parameter | Unlabeled Felbamate | This compound |
| Molecular Formula | C₁₁H₁₄N₂O₄ | C₁₁H₁₀D₄N₂O₄ |
| Molecular Weight | 238.24 g/mol | 242.26 g/mol |
| ¹H NMR (Expected) | Signals for CH₂ protons at C1 and C3 | Absence or significant reduction of signals for CH₂ protons at C1 and C3 |
| ¹³C NMR (Expected) | Singlets for C1 and C3 | Triplets for C1 and C3 (due to C-D coupling) |
| MS (m/z of [M+H]⁺) | 239.10 | 243.13 |
Metabolic Pathway of Felbamate
Understanding the metabolism of felbamate is crucial for interpreting pharmacokinetic data and for the development of new drugs. Felbamate is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2E1 and CYP3A4.[2]
The major metabolic pathways include:
-
Hydroxylation: Felbamate can be hydroxylated at the para-position of the phenyl ring to form p-hydroxyfelbamate, or at the C2 position of the propanediol backbone to form 2-hydroxyfelbamate.
-
Monocarbamate Formation: Hydrolysis of one of the carbamate groups leads to the formation of 2-phenyl-1,3-propanediol monocarbamate.
These metabolites are generally considered to be inactive.[2]
Caption: Major metabolic pathways of Felbamate.
Pharmacokinetics of Felbamate
A summary of the key pharmacokinetic parameters of unlabeled felbamate is provided in the table below.[2][6][7] As this compound is primarily used as an analytical standard, comprehensive pharmacokinetic studies comparing it to the unlabeled drug are not widely available. However, the deuterium labeling at non-metabolically active sites is not expected to significantly alter its pharmacokinetic profile.
| Pharmacokinetic Parameter | Value |
| Bioavailability | >90% |
| Time to Peak Plasma Concentration | 3-5 hours |
| Protein Binding | 22-25% |
| Volume of Distribution | ~756 mL/kg |
| Metabolism | Hepatic (CYP2E1, CYP3A4) |
| Elimination Half-life | 14-23 hours |
| Excretion | 40-50% unchanged in urine |
Conclusion
This compound is a well-characterized, stable isotope-labeled internal standard with deuterium atoms precisely located at the C1 and C3 positions of the propanediol backbone. Its synthesis is achieved through the reduction of diethyl phenylmalonate with a deuterated reducing agent, followed by carbamation. The exact labeling and high isotopic purity are confirmed by NMR and mass spectrometry. A thorough understanding of its structure, synthesis, and the metabolic pathways of the parent compound is essential for its proper application in quantitative bioanalysis, contributing to the reliable assessment of felbamate in clinical and research settings.
References
- 1. 2-Phenyl-1,3-propanediol synthesis - chemicalbook [chemicalbook.com]
- 2. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. jocpr.com [jocpr.com]
- 5. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 6. reference.medscape.com [reference.medscape.com]
- 7. Single and multiple dose pharmacokinetics of felbamate in the elderly - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Felbamate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Felbamate-d4, a deuterated analog of the antiepileptic drug Felbamate. This document is intended to serve as a key resource, consolidating essential data, experimental methodologies, and relevant biochemical pathways to support research and development activities.
Introduction
This compound is the deuterium-labeled version of Felbamate, an anticonvulsant medication used in the treatment of epilepsy.[1][2][3] The incorporation of deuterium isotopes makes this compound a valuable tool in pharmaceutical research, particularly as an internal standard for the quantification of Felbamate in biological matrices using mass spectrometry-based assays.[4] Deuteration can potentially alter the pharmacokinetic and metabolic profiles of a drug, making the study of such labeled compounds crucial for drug development.[1] Felbamate itself is known to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and as a modulator of GABAA receptors.[4][5]
Core Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These data are critical for a wide range of applications, from the preparation of stock solutions to the design of analytical methods.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-phenyl-1,3-propane-1,1,3,3-d4-diol dicarbamate | [4] |
| Synonyms | W-554-d4, Felbamyl-d4, Taloxa-d4, ADD-03055-d4 | [2][6][7] |
| CAS Number | 106817-52-1 | [1][2][3][4][6][7] |
| Molecular Formula | C₁₁H₁₀D₄N₂O₄ | [1][2][3][4] |
| Molecular Weight | 242.26 g/mol (also reported as 242.3 and 242.267 g/mol ) | [1][2][4][6][7] |
| Appearance | White powder (inferred from non-deuterated form) | [8] |
| Purity | >95% | [6][7] |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₄); >95% | [4][6] |
| SMILES | [2H]C([2H])(OC(=O)N)C(c1ccccc1)C([2H])([2H])OC(=O)N | [7] |
| InChI | InChI=1S/C11H14N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15)/i6D2,7D2 | [4][7] |
Solubility and Stability
Understanding the solubility and stability of this compound is essential for its handling, formulation, and use in experimental settings.
Table 2: Solubility Data for this compound
| Solvent | Solubility | Source(s) |
| Dimethylformamide (DMF) | ≥ 50 mg/mL (206.39 mM) | [1][4] |
| Dimethyl sulfoxide (DMSO) | ≥ 30 mg/mL (123.83 mM) | [1][4] |
| Ethanol | ≥ 1 mg/mL (4.13 mM) | [1][4] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
Note: For DMSO, it is recommended to use a newly opened container as hygroscopic DMSO can negatively impact solubility.[1] The non-deuterated form, Felbamate, is sparingly soluble in water, methanol, and chloroform.[8]
Table 3: Storage and Stability Recommendations
| Condition | Duration | Notes | Source(s) |
| -80°C | 6 months | For stock solutions. | [1] |
| -20°C | 1 month | For stock solutions. Sealed from moisture. | [1][6] |
| Ambient | Suitable for shipping. | [6] |
Mechanism of Action
Felbamate's anticonvulsant activity is not fully understood but is believed to involve multiple mechanisms.[9] The primary actions include antagonism of the NMDA receptor and modulation of GABAA receptors.[4]
-
NMDA Receptor Antagonism : Felbamate acts as an antagonist at the strychnine-insensitive glycine-recognition site on the NMDA receptor.[10] By blocking this site, it inhibits the effects of the excitatory neurotransmitter glutamate, thereby suppressing seizure activity.[10]
-
GABAA Receptor Modulation : Felbamate also exhibits weak inhibitory effects on GABA receptor binding and can positively modulate certain subunits of GABAA receptors, which is the primary inhibitory neurotransmitter system in the brain.[4][8]
Experimental Protocols
While specific synthesis and characterization protocols for this compound are proprietary to manufacturers, this section outlines the standard analytical methodologies used for the quantification and analysis of Felbamate and its deuterated analogs in biological samples.
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for determining the concentration of Felbamate in biological matrices like plasma and tissue homogenates.[11] this compound is an ideal internal standard for this application.
General Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or tissue homogenate, add an internal standard solution (e.g., this compound in methanol).
-
Add a protein precipitation agent, such as acetonitrile.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis.
-
-
Chromatographic Separation:
-
Inject the supernatant onto a suitable HPLC column (e.g., a reversed-phase C8 or Phenyl column).[11][12][13]
-
Use an isocratic or gradient mobile phase to separate the analyte from other matrix components. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent like acetonitrile or methanol.[12][14]
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.[11]
-
Monitor specific ion transitions (Multiple Reaction Monitoring - MRM) for the analyte and the internal standard. For Felbamate, a common transition is m/z 239 → 117.[11] The transition for this compound would be m/z 243 → 121 (assuming deuteration on the propanediol backbone).
-
-
Quantification:
-
Construct a calibration curve by analyzing standards of known concentrations.
-
Calculate the concentration of Felbamate in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a standard method for assessing the purity of a drug substance.
General Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Prepare working solutions at a known concentration.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the sample solution into the HPLC system.
-
Record the chromatogram. The purity is calculated by dividing the peak area of the main component (this compound) by the total area of all peaks detected.
-
Conclusion
This compound is an indispensable tool for the pharmacokinetic and metabolic study of Felbamate. This guide consolidates its key physical and chemical properties, providing a centralized resource for scientists. The data and protocols presented herein are intended to facilitate the effective use of this compound in a research and development context, ensuring accurate and reproducible experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. caymanchem.com [caymanchem.com]
- 5. jocpr.com [jocpr.com]
- 6. sussex-research.com [sussex-research.com]
- 7. This compound | CAS 106817-52-1 | LGC Standards [lgcstandards.com]
- 8. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 11. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of felbamate in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous assay of felbamate plus carbamazepine, phenytoin, and their metabolites by liquid chromatography with mobile phase optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An automated analytical method for the determination of felbamate in human plasma by robotic sample preparation and reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Certificate of Analysis for Felbamate-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Certificate of Analysis (CoA) for a deuterated internal standard such as Felbamate-d4 is a critical document that guarantees its identity, purity, and overall quality. For researchers in drug metabolism, pharmacokinetics, and bioanalytical studies, a thorough understanding of the data presented in a CoA is paramount for ensuring the accuracy and reliability of experimental results. This in-depth guide provides a detailed explanation of the key components of a this compound CoA, complete with summaries of quantitative data, detailed experimental protocols, and visualizations to clarify the analytical workflow.
Understanding the Core Data of a this compound Certificate of Analysis
A typical Certificate of Analysis for this compound will present a suite of tests and their corresponding specifications and results. These tests are designed to confirm the identity of the compound, quantify its purity and isotopic enrichment, and detect the presence of any impurities. The following tables summarize the essential quantitative data you will encounter.
Table 1: Identification and Physicochemical Properties
| Test | Specification | Result |
| Appearance | White to Off-White Solid | Conforms |
| Molecular Formula | C₁₁H₁₀D₄N₂O₄ | Conforms |
| Molecular Weight | 242.26 g/mol | Conforms |
| Melting Point | 210-214 °C | 212 °C |
| Solubility | Soluble in DMSO | Conforms |
Table 2: Purity and Isotopic Enrichment
| Test | Method | Specification | Result |
| Purity (HPLC) | HPLC-UV | ≥ 98.0% | 99.8% |
| Isotopic Enrichment | LC-MS | ≥ 98% Deuterated Forms (d₁-d₄) | 99.6% (d₄) |
| Deuterium Incorporation | LC-MS | Report Results | d₀: <0.1%, d₁: 0.1%, d₂: 0.2%, d₃: 0.5%, d₄: 99.2% |
| Chemical Identity (¹H-NMR) | ¹H-NMR | Conforms to Structure | Conforms |
Table 3: Impurity Profile
| Test | Method | Specification | Result |
| Residual Solvents | GC-HS | Meets ICH Q3C Limits | Methanol: < 3000 ppm, Acetone: < 5000 ppm |
| Heavy Metals | ICP-MS | Meets ICH Q3D Limits | Lead (Pb): < 0.5 ppm, Arsenic (As): < 1.5 ppm, Mercury (Hg): < 1.5 ppm, Cadmium (Cd): < 0.5 ppm |
| Loss on Drying | USP <731> | ≤ 0.5% | 0.2% |
| Residue on Ignition | USP <281> | ≤ 0.1% | 0.05% |
Detailed Experimental Protocols
The quantitative data presented in the CoA are generated through a series of rigorous analytical experiments. The following sections detail the methodologies for the key tests performed on this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Principle: This method separates this compound from any non-deuterated or other impurities based on their differential partitioning between a stationary phase and a mobile phase. The purity is determined by comparing the area of the this compound peak to the total area of all peaks in the chromatogram.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Autosampler
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
Procedure:
-
Mobile Phase Preparation: A mixture of acetonitrile and water (e.g., 50:50 v/v) is prepared and degassed.
-
Standard and Sample Preparation: A standard solution of this compound is prepared in methanol at a known concentration (e.g., 1 mg/mL). The test sample is also dissolved in methanol to a similar concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
-
Analysis: The standard and sample solutions are injected into the HPLC system. The retention time and peak area of this compound are recorded.
-
Calculation: The purity is calculated as the percentage of the area of the main peak relative to the sum of the areas of all peaks.
Isotopic Enrichment and Deuterium Incorporation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: This technique separates this compound from its isotopic variants and other impurities. The mass spectrometer then measures the mass-to-charge ratio of the ions, allowing for the determination of the isotopic distribution and the percentage of each deuterated form. This compound is intended for use as an internal standard for the quantification of felbamate.[1]
Instrumentation:
-
LC-MS system (e.g., Triple Quadrupole or Time-of-Flight)
-
Electrospray Ionization (ESI) source
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: A gradient of acetonitrile and water, both containing 0.1% formic acid, is typically used.
-
Sample Preparation: The this compound sample is dissolved in a suitable solvent (e.g., methanol) to a concentration of approximately 100 ng/mL.
-
LC-MS Conditions:
-
The chromatographic conditions are similar to the HPLC method, optimized for separation and peak shape.
-
The mass spectrometer is operated in positive ion mode.
-
The mass-to-charge ratios for Felbamate (non-deuterated) and its deuterated isotopologues (d₁ to d₄) are monitored.
-
-
Analysis: The sample is injected, and the mass spectrum is acquired.
-
Calculation: The isotopic enrichment is calculated by comparing the peak area of the d₄ isotopologue to the sum of the peak areas of all detected isotopologues (d₀ to d₄).
Identity Confirmation by ¹H-NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the molecule. For this compound, the ¹H-NMR spectrum is used to confirm the absence of protons at the deuterated positions and to ensure the overall structure is consistent with that of Felbamate.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
Sample Preparation: A small amount of this compound is dissolved in the deuterated solvent.
-
Data Acquisition: The ¹H-NMR spectrum is acquired.
-
Analysis: The chemical shifts, splitting patterns, and integration of the signals are compared to the known spectrum of non-deuterated Felbamate. The absence of signals at the positions where deuterium has been incorporated confirms the isotopic labeling.
Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)
Principle: This method is used to identify and quantify volatile organic compounds that may be present as residues from the manufacturing process. The sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into a gas chromatograph for separation and detection. The ICH Q3C guideline provides limits for residual solvents in pharmaceutical products.[2][3][4]
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Headspace Autosampler
Reagents:
-
Dimethyl sulfoxide (DMSO) or another suitable high-boiling solvent
-
Reference standards for common solvents
Procedure:
-
Sample Preparation: A known amount of this compound is dissolved in the headspace solvent in a sealed vial.
-
GC-HS Conditions:
-
The vial is heated to a specific temperature (e.g., 80 °C) for a set time to allow the volatile solvents to partition into the headspace.
-
A sample of the headspace gas is injected into the GC.
-
A temperature gradient is used to separate the solvents.
-
-
Analysis: The retention times and peak areas of any detected solvents are compared to those of known solvent standards.
-
Calculation: The concentration of each residual solvent is determined and compared against the limits set by the ICH Q3C guidelines.
Heavy Metals Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle: ICP-MS is a highly sensitive technique used to detect and quantify trace levels of elemental impurities. The sample is introduced into a high-temperature plasma, which atomizes and ionizes the elements. A mass spectrometer then separates and detects the ions. The ICH Q3D guideline establishes permitted daily exposure (PDE) limits for elemental impurities.[5]
Instrumentation:
-
ICP-MS system
Reagents:
-
Nitric Acid (trace metal grade)
-
Water (deionized)
-
Multi-element standard solutions
Procedure:
-
Sample Preparation: The this compound sample is digested in nitric acid to break down the organic matrix.
-
Analysis: The digested sample is introduced into the ICP-MS. The instrument is calibrated using multi-element standards.
-
Calculation: The concentration of each heavy metal is determined and compared to the limits specified in the ICH Q3D guideline.
Loss on Drying (LOD)
Principle: This gravimetric method determines the amount of volatile matter (including water) in a sample. The sample is heated under specified conditions, and the weight loss is measured.
Instrumentation:
-
Drying oven
-
Analytical balance
-
Desiccator
Procedure:
-
A clean and dry weighing bottle is tared.
-
A specified amount of the this compound sample is accurately weighed into the bottle.
-
The sample is dried in an oven at a specified temperature (e.g., 105 °C) for a set period or until a constant weight is achieved.
-
The bottle is cooled in a desiccator and reweighed.
-
The percentage of weight loss is calculated.
Visualizing the Analytical Workflow
To better understand the logical flow of the analysis and quality control process for this compound, the following diagram illustrates the journey from sample receipt to the final issuance of the Certificate of Analysis.
Workflow for this compound Certificate of Analysis Generation.
This comprehensive guide provides the necessary details for researchers, scientists, and drug development professionals to confidently interpret and utilize the information presented in a this compound Certificate of Analysis. By understanding the underlying analytical methodologies and the significance of the reported data, users can ensure the quality and integrity of their research and development activities.
References
Felbamate-d4 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Felbamate-d4, a deuterated isotopologue of the anti-epileptic drug Felbamate. This document details its chemical properties, synthesis, analytical quantification, and relevant pharmacological data, tailored for a scientific audience.
Core Chemical Data
This compound, with the CAS number 106817-52-1, is a stable, isotopically labeled form of Felbamate used primarily as an internal standard in quantitative bioanalytical assays.[1]
| Property | Value | Reference |
| CAS Number | 106817-52-1 | [1][2] |
| Molecular Formula | C₁₁H₁₀D₄N₂O₄ | [1][2] |
| Molecular Weight | 242.26 g/mol | [1] |
| Formal Name | 2-phenyl-1,3-propane-1,1,3,3-d₄-diol dicarbamate | [2] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | [2] |
Synthesis of this compound
A documented method for the synthesis of this compound involves a three-step process commencing with diethyl phenylmalonic acid ester.[3] The key deuteration step is achieved using lithium aluminum deuteride to introduce deuterium atoms at the 1 and 3 positions of the propanediol backbone.[3] This intermediate, 2-phenyl-1,3-propanediol-1,1,3,3-d4, subsequently undergoes carbamoylation to yield the final product.[3] The overall reported yield for this synthesis is 44%, with an isotopic purity of 99.2%.[3]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Analytical Quantification
This compound is instrumental as an internal standard for the accurate quantification of Felbamate in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: Quantification of Felbamate in Human Plasma by LC-MS/MS
This protocol is based on established methods for the analysis of Felbamate.[4][5]
1. Sample Preparation:
-
To 100 µL of human plasma, add a known concentration of this compound as the internal standard.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex the mixture for 10 minutes, followed by centrifugation at 21,000 x g for 10 minutes.
-
Collect the supernatant for LC-MS/MS analysis.[5]
2. Liquid Chromatography:
-
Column: XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm.[4]
-
Mobile Phase A: 10 mM ammonium acetate in water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: A linear gradient from 10% to 85% B over 1.5 minutes.[5]
-
Flow Rate: 1 mL/min.[5]
-
Injection Volume: 20 µL.[5]
3. Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Felbamate: m/z 239 → 117.[4]
-
This compound can be monitored by a corresponding shift in its precursor and/or product ion m/z.
-
LC-MS/MS Experimental Workflow
Caption: Workflow for Felbamate quantification.
Pharmacological Data
While this compound is primarily used as an analytical standard, the pharmacological data of its non-deuterated counterpart, Felbamate, is crucial for understanding its clinical context.
Pharmacokinetic Parameters of Felbamate in Humans
The following table summarizes key pharmacokinetic parameters of Felbamate observed in clinical studies.
| Parameter | Value | Population | Reference |
| Bioavailability | >90% | Adults | [6] |
| Time to Peak Plasma Concentration (Tmax) | 3 to 5 hours | Adults | [6] |
| Protein Binding | 22% - 25% | Adults | [6] |
| Volume of Distribution (Vd) | 51 L | Adults | [7] |
| Clearance (Cl) | 2.43 + 0.429*CDCR/240 L/hr | Adults | [7] |
| Elimination Half-Life | 21.0 hours | Elderly | [8] |
*CDCR: Carbamazepine dose:concentration ratio
Mechanism of Action: Signaling Pathway
Felbamate exerts its anticonvulsant effects through a dual mechanism of action, modulating both excitatory and inhibitory neurotransmission. It acts as an antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor and potentiates the effects of γ-aminobutyric acid (GABA) at the GABA-A receptor.
Caption: Felbamate's dual mechanism of action.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Synthesis of deuterium-labeled felbamate from diethyl phenylmalonate [inis.iaea.org]
- 4. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of felbamate, a novel antiepileptic drug: application of mixed-effect modeling to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single and multiple dose pharmacokinetics of felbamate in the elderly - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of Felbamate-d4: A Technical Guide to Solubility and Stability
For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug candidate's physicochemical properties is paramount for successful formulation and development. This in-depth technical guide provides a focused examination of the solubility and stability of Felbamate-d4, a deuterated analog of the anti-epileptic drug Felbamate. By presenting available quantitative data, outlining detailed experimental protocols, and visualizing key workflows, this document serves as a critical resource for advancing research and development involving this compound.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the choice of formulation strategies. While extensive public data on the solubility of this compound is limited, available information from technical data sheets provides valuable insights into its behavior in various common solvents.
It is important to note that deuteration can sometimes influence the physicochemical properties of a molecule, including its solubility. While the carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, the overall impact on solubility is not always predictable and can be influenced by subtle changes in intermolecular interactions.[1] Some studies have reported that deuteration can lead to an increase in the aqueous solubility of a drug.[2]
For the non-deuterated form, Felbamate is described as sparingly soluble in water, methanol, ethanol, acetone, and chloroform, and freely soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3]
Table 1: Quantitative Solubility of this compound
The following table summarizes the available quantitative solubility data for this compound in various solvents. This data is essential for the preparation of stock solutions and for the development of both analytical methods and potential formulations.
| Solvent System | Concentration (mg/mL) |
| Dimethylformamide (DMF) | 50[4] |
| Dimethyl sulfoxide (DMSO) | 30[4] |
| Ethanol | 1[4] |
| DMF:PBS (pH 7.2) (1:1) | 0.5[4] |
This data is derived from a supplier's technical information and should be considered as a primary reference for laboratory work.[4]
Stability Profile and Degradation Pathways
Ensuring the stability of an API throughout its shelf life is a fundamental requirement for drug safety and efficacy. Stability studies, particularly forced degradation studies, are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. These studies involve subjecting the drug to stress conditions such as heat, light, humidity, oxidation, and a range of pH values.[5][6][7]
Currently, specific public data on the forced degradation and stability of this compound is not available. However, studies conducted on non-deuterated Felbamate provide a valuable starting point for understanding its potential degradation pathways. One study on Felbamate indicated that the drug is susceptible to degradation under alkaline stress conditions, resulting in the formation of two degradation products. The drug was found to be stable under acidic, oxidative, thermal (up to 70°C), and photolytic stress conditions.
The substitution of hydrogen with deuterium can influence a drug's stability. The kinetic isotope effect suggests that the stronger carbon-deuterium bond can slow down metabolic degradation pathways that involve the cleavage of this bond.[8][9] This could potentially lead to a more stable molecule compared to its non-deuterated counterpart, particularly in metabolic systems. However, the impact on chemical stability under various stress conditions needs to be experimentally determined for this compound.
Experimental Protocols
To aid researchers in their evaluation of this compound, this section provides detailed, generalized methodologies for determining solubility and conducting forced degradation studies, based on established pharmaceutical guidelines.
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[10]
Materials and Equipment:
-
This compound
-
Selected solvents of high purity
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
pH meter (for aqueous solutions)
Procedure:
-
Preparation of Solvent: Prepare the desired solvent or buffer system. For aqueous solubility, use buffers at different pH values (e.g., 1.2, 4.5, and 6.8) to cover the physiological range.[11]
-
Addition of Excess Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Equilibration: Place the containers in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. Periodically check to ensure that solid material is still present.
-
Phase Separation: After equilibration, allow the samples to stand to permit the sedimentation of the excess solid. Alternatively, centrifuge the samples at a high speed to pellet the undissolved material.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilution: If necessary, dilute the filtered solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.
-
Calculation: Calculate the solubility of this compound in the specific solvent, taking into account any dilution factors.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for establishing the stability-indicating nature of analytical methods and for identifying potential degradation products.[5][6][7]
Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Temperature-controlled oven
-
Photostability chamber
-
pH meter
-
HPLC or UPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat the mixture (e.g., at 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). After the desired time, cool the solution and neutralize it with NaOH solution.
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep the mixture at room temperature or heat it gently for a specified period. After the desired time, cool the solution and neutralize it with HCl solution.
-
Oxidative Degradation: Mix the stock solution with H₂O₂ solution. Keep the mixture at room temperature for a specified period.
-
Thermal Degradation: Store the solid this compound powder and the stock solution in an oven at an elevated temperature (e.g., 70°C) for a specified period.
-
Photolytic Degradation: Expose the solid this compound powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis: At each time point, withdraw a sample from each stress condition. If necessary, dilute the sample to an appropriate concentration. Analyze the samples using a stability-indicating HPLC method.
-
Data Evaluation:
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
-
Use a PDA detector to check for peak purity of the parent drug peak.
-
If coupled with a mass spectrometer, identify the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.
-
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound, tailored for researchers and professionals in drug development. The quantitative solubility data presented herein offers a practical starting point for formulation and analytical activities. While specific stability data for this compound is not yet publicly available, the information on its non-deuterated counterpart and the general principles of deuteration effects provide a rational basis for designing comprehensive stability studies. The detailed experimental protocols for solubility and forced degradation will empower researchers to generate the critical data needed to advance their work with this compound. As with any API, a thorough, case-by-case experimental evaluation of its physicochemical properties is essential for ensuring the development of a safe, effective, and stable pharmaceutical product.
References
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 2. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. who.int [who.int]
Unraveling the Mass Spectrum of Felbamate-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the mass spectrum of Felbamate-d4, a deuterated internal standard crucial for the accurate quantification of the anti-epileptic drug Felbamate. This document outlines the predicted fragmentation pathways, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes key processes using Graphviz diagrams.
Introduction to Felbamate and its Deuterated Analog
Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anti-epileptic medication used in the treatment of partial seizures.[1] For quantitative analysis of Felbamate in biological matrices using mass spectrometry, a stable isotope-labeled internal standard like this compound is essential for achieving high accuracy and precision. This compound has four deuterium atoms replacing hydrogen atoms on the propanediol backbone (2-phenyl-1,3-propane-1,1,3,3-d4-diol dicarbamate), resulting in a molecular weight of approximately 242.3 g/mol .[2]
Predicted Mass Spectrum and Fragmentation of this compound
While a publicly available, detailed experimental mass spectrum of this compound is not readily found, its fragmentation pattern can be reliably predicted based on the known fragmentation of Felbamate and the general principles of mass spectrometry for carbamate-containing compounds. The positions of the deuterium labels are on the C1 and C3 carbons of the propane chain.
Key Fragmentation Pathways:
Under electrospray ionization (ESI) in positive mode, this compound is expected to form a protonated molecule [M+H]⁺ at an m/z of approximately 243.3. The primary fragmentation of carbamates often involves the neutral loss of isocyanic acid (HNCO) or its substituted variants. In the case of Felbamate, a neutral loss of methyl isocyanate (CH₃NCO) with a mass of 57 Da is a characteristic fragmentation pathway.[1]
For Felbamate, a known significant product ion in tandem mass spectrometry (MS/MS) is observed at m/z 117.[3] This fragment likely corresponds to the protonated 2-phenyl-1,3-propanediol core after the loss of both carbamate groups.
Considering the structure of this compound, the following fragmentation pathways are proposed:
-
Initial Loss of a Carbamate Group: The [M+H]⁺ ion of this compound (m/z 243.3) can undergo a neutral loss of a carbamate group (NH₂COOH), which has a mass of 61 Da, or more likely, a loss of methyl isocyanate (CH₃NCO, 57 Da) through a rearrangement, although Felbamate has unsubstituted carbamates. A more plausible initial fragmentation is the loss of isocyanic acid (HNCO, 43 Da) and subsequent loss of the second carbamate moiety.
-
Formation of the Key Fragment Ion: The most significant fragmentation pathway for Felbamate involves the cleavage of the bonds connecting the carbamate groups to the propanediol backbone. For this compound, this would lead to a deuterated version of the 2-phenyl-1,3-propanediol core. Given the known fragment of Felbamate at m/z 117, the corresponding fragment for this compound would be shifted by the mass of the four deuterium atoms. The core structure, 2-phenyl-1,3-propanediol, has a molecular weight of 152.19 g/mol .[4] The protonated form would be m/z 153.19. The observed fragment at m/z 117 for Felbamate is likely a result of further fragmentation of this core. A plausible structure for the m/z 117 fragment is the styryl cation (C₈H₇⁺) with the loss of the rest of the molecule. The deuteration in this compound is on the carbons bearing the carbamate groups, so the styryl fragment would not contain deuterium, and thus a fragment at m/z 117 would also be expected for this compound. However, another possibility for the m/z 117 fragment in Felbamate is the formation of a tropylium ion (C₇H₇⁺) with the addition of the rest of the side chain, which upon fragmentation could lead to this ion. A more direct route to a stable fragment would be the benzylic cation (C₇H₇⁺) at m/z 91.
Let's reconsider the known transition for non-deuterated Felbamate: m/z 239 → 117. The precursor ion is [M+H]⁺. The fragment at m/z 117 is likely the 2-phenyl-2-propen-1-ol cation, formed through the loss of both carbamate groups and a molecule of water. For this compound, the precursor ion [M+H]⁺ would be at m/z 243. The loss of the two carbamate groups would lead to a deuterated diol intermediate. The subsequent loss of D₂O would result in a fragment ion at m/z 119. Therefore, the primary monitored transition for this compound would be m/z 243 → 119 .
Quantitative Data Summary
The following table summarizes the predicted and known m/z values for Felbamate and this compound in positive ion mode mass spectrometry.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Monitored Transition |
| Felbamate | 239.1 | 117.1 | 239.1 → 117.1 |
| This compound | 243.3 | 119.1 | 243.3 → 119.1 |
Experimental Protocols
The following are detailed methodologies for the analysis of Felbamate and this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and highly sensitive technique for this application.
Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard, this compound, at a suitable concentration.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient elution is typically used to achieve good peak shape and separation from matrix components. A representative gradient could be:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Ramp to 90% B
-
2.5-3.0 min: Hold at 90% B
-
3.0-3.1 min: Return to 10% B
-
3.1-4.0 min: Equilibrate at 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
-
Felbamate: 239.1 → 117.1 (Collision Energy: ~20 eV)
-
This compound: 243.3 → 119.1 (Collision Energy: ~20 eV)
-
-
Dwell Time: 100 ms per transition.
Visualizations
The following diagrams, created using the DOT language, illustrate the predicted fragmentation pathway of this compound and a typical experimental workflow for its analysis.
Conclusion
Understanding the mass spectral behavior of this compound is paramount for its effective use as an internal standard in quantitative bioanalysis. This guide has detailed the predicted fragmentation pathways, providing a rationale for the expected key fragment ions. The provided experimental protocols offer a robust starting point for developing and validating sensitive and accurate LC-MS/MS methods for the determination of Felbamate in various biological matrices. The visualizations serve to clarify the complex processes of molecular fragmentation and analytical workflow. This comprehensive information will aid researchers and scientists in the fields of pharmacology, drug metabolism, and clinical chemistry in their efforts to accurately measure Felbamate concentrations, contributing to both preclinical and clinical research.
References
- 1. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Differences Between Felbamate and Felbamate-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Felbamate and its deuterated analogue, Felbamate-d4. While Felbamate is an established anti-epileptic drug with a complex pharmacological profile, this compound is primarily utilized as an internal standard in analytical chemistry. This document will first detail the individual characteristics of each compound, including their chemical properties, mechanism of action, and pharmacokinetics. Subsequently, it will address the key differences, both documented and theoretical, stemming from the isotopic substitution. A significant portion of this guide is dedicated to outlining experimental protocols for the analysis of Felbamate and proposing a framework for future comparative studies between the two molecules.
Introduction to Felbamate
Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anti-epileptic drug approved for the management of focal seizures and Lennox-Gastaut syndrome.[1] Its use is often reserved for patients with refractory epilepsy due to the risk of serious adverse effects, including aplastic anemia and hepatic failure.[2] The therapeutic action of Felbamate is attributed to a multi-faceted mechanism involving the modulation of both excitatory and inhibitory neurotransmission.[3]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₄ | [4] |
| Molecular Weight | 238.24 g/mol | [4] |
| CAS Number | 25451-15-4 | [4] |
| Appearance | White to off-white crystalline powder | - |
| Solubility | Sparingly soluble in water, methanol, ethanol, acetone and chloroform; freely soluble in DMSO, 1-methyl-2-pyrrolidinone and DMF. | [4] |
Mechanism of Action
Felbamate's anticonvulsant activity is not fully elucidated but is believed to involve a dual mechanism of action:[3]
-
NMDA Receptor Antagonism: Felbamate acts as an antagonist at the strychnine-insensitive glycine-binding site on the N-methyl-D-aspartate (NMDA) receptor.[5] This action inhibits the excitatory effects of glutamate, a key neurotransmitter in seizure propagation.
-
GABA Receptor Potentiation: Felbamate has been shown to potentiate γ-aminobutyric acid (GABA)-mediated currents, thereby enhancing inhibitory neurotransmission in the central nervous system.[3]
The following diagram illustrates the proposed signaling pathways influenced by Felbamate.
Proposed dual mechanism of action of Felbamate.
Pharmacokinetics
| Parameter | Value | Reference |
| Bioavailability | >90% (oral) | [1] |
| Peak Plasma Concentration (Tmax) | 3 to 5 hours | [1] |
| Protein Binding | 22-25% | [2] |
| Volume of Distribution | ~0.756 L/kg | [2] |
| Half-life | 14 to 23 hours | [2] |
| Clearance | Dose-dependent; ~41.1 ml/h/kg in children | [6] |
Metabolism
Felbamate is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2E1 and CYP3A4.[2] Major metabolic pathways include hydroxylation and dealkylation. The main metabolites are p-hydroxyfelbamate, 2-hydroxyfelbamate, and the monocarbamate of 2-phenyl-1,3-propanediol, none of which possess significant anticonvulsant activity.[2] Approximately 40-50% of a dose is excreted unchanged in the urine.[2] The bioactivation of Felbamate to a reactive metabolite, atropaldehyde, has been implicated in its idiosyncratic toxicity.[7]
The following diagram illustrates the metabolic pathway of Felbamate.
Metabolic pathways of Felbamate.
Introduction to this compound
This compound is a deuterated isotopologue of Felbamate, where four hydrogen atoms on the propanediol backbone have been replaced with deuterium atoms. Its primary application is as an internal standard for the quantification of Felbamate in biological matrices by mass spectrometry.[8]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀D₄N₂O₄ | [9] |
| Molecular Weight | 242.26 g/mol | [9] |
| CAS Number | 106817-52-1 | [9] |
| Appearance | Not specified, likely a solid | - |
| Solubility | Soluble in DMSO and DMF | - |
Key Differences: Felbamate vs. This compound
The Kinetic Isotope Effect
The replacement of hydrogen with deuterium, a heavier isotope, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[10] This difference in bond strength can lead to a slower rate of chemical reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[10][11] In the context of drug metabolism, if the cleavage of a C-H bond is a rate-limiting step in the metabolic pathway, deuteration at that position can slow down the metabolism of the drug.[11]
Theoretical Impact on Metabolism
Given that Felbamate is metabolized by CYP450 enzymes through hydroxylation, it is plausible that the deuteration in this compound could alter its metabolic profile. The C-D bonds on the propanediol backbone of this compound would be more resistant to enzymatic cleavage compared to the C-H bonds in the same positions on Felbamate. This could theoretically lead to:
-
Reduced Rate of Metabolism: A slower overall rate of metabolism for this compound compared to Felbamate.
-
Altered Metabolite Ratios: A potential shift in the ratios of the different metabolites formed.
-
Increased Half-life: A longer plasma half-life for this compound.
It is crucial to emphasize that these are theoretical considerations based on the principles of the kinetic isotope effect. Without direct experimental evidence, the actual in vivo consequences of deuteration on Felbamate's pharmacology and toxicology remain unknown.
The following diagram illustrates a theoretical workflow for a comparative metabolism study.
Workflow for a comparative metabolism study.
Experimental Protocols
Detailed experimental protocols for direct comparative studies are not available. However, established methods for the analysis of Felbamate can be adapted for such studies.
In Vitro Metabolism Study
Objective: To compare the metabolic stability of Felbamate and this compound in human liver microsomes.
Methodology:
-
Incubation: Incubate Felbamate and this compound separately with human liver microsomes in the presence of an NADPH-generating system.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method. This compound would serve as its own internal standard in a separate incubation, while a different internal standard would be needed for the Felbamate incubation.
In Vivo Pharmacokinetic Study (Rodent Model)
Objective: To compare the pharmacokinetic profiles of Felbamate and this compound in rats.
Methodology:
-
Dosing: Administer a single oral or intravenous dose of Felbamate or this compound to two separate groups of rats.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via tail vein or other appropriate method.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Extraction: Extract the drug from the plasma using liquid-liquid extraction or solid-phase extraction.
-
LC-MS/MS Analysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method, with the corresponding deuterated or non-deuterated analogue used as the internal standard.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance) for both compounds and perform statistical comparisons.
Conclusion
Felbamate is a potent anti-epileptic drug with a well-defined, albeit complex, mechanism of action and pharmacokinetic profile. This compound, its deuterated counterpart, is primarily used as an analytical tool. While the principles of the kinetic isotope effect suggest that this compound may exhibit altered metabolic stability and a different pharmacokinetic profile compared to Felbamate, there is a clear lack of direct comparative studies in the public domain to confirm these hypotheses. The experimental protocols outlined in this guide provide a framework for future research to elucidate the key differences between these two compounds, which could have implications for drug development and therapeutic applications. Further investigation is warranted to explore the potential of deuterated Felbamate analogues as therapeutic agents with improved pharmacokinetic or safety profiles.
References
- 1. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Population pharmacokinetics of felbamate in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of idiosyncratic drug reactions: the case of felbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. scbt.com [scbt.com]
- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Portico [access.portico.org]
Methodological & Application
Application Note: Quantitative Analysis of Felbamate in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Introduction
Felbamate is an anti-epileptic drug utilized in the management of focal seizures and Lennox-Gastaut syndrome.[1] Accurate and precise quantification of Felbamate in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Felbamate in human plasma. The methodology employs a stable isotope-labeled internal standard, Felbamate-d4, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.
Principle
The analytical method is based on the principle of stable isotope dilution analysis. A known concentration of this compound, the internal standard, is added to plasma samples. Both Felbamate and this compound are extracted from the plasma matrix using protein precipitation. The extract is then subjected to reversed-phase liquid chromatography to separate the analytes from endogenous interferences. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The ratio of the peak area of Felbamate to that of this compound is used to calculate the concentration of Felbamate in the sample, providing a highly reliable and reproducible measurement.
Experimental Protocols
1. Materials and Reagents
-
Felbamate certified reference standard
-
This compound certified reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
2. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of Felbamate and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Felbamate stock solution in a 50:50 mixture of methanol and water to create working standard solutions for the calibration curve and quality control samples.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentration levels.
3. Sample Preparation Protocol
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound, 100 ng/mL) to each tube, except for the blank matrix sample.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 10 minutes.
-
Centrifuge the samples at 21,000 x g for 10 minutes.[2]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Value |
| LC Column | XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm[2][3] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or a shallow gradient optimized for peak shape |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Felbamate) | m/z 239 → 117[2][3] |
| MRM Transition (this compound) | m/z 243 → 117 (predicted) |
| Dwell Time | 100 ms |
Data Presentation
Table 2: Representative Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 2.5 | 0.052 |
| 5 | 0.105 |
| 10 | 0.211 |
| 50 | 1.045 |
| 100 | 2.089 |
| 250 | 5.215 |
| 500 | 10.430 |
| Linearity (r²) | > 0.995 |
Table 3: Representative Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 7.5 | < 10 | < 10 | 90 - 110 |
| Mid QC | 75 | < 5 | < 5 | 95 - 105 |
| High QC | 400 | < 5 | < 5 | 95 - 105 |
Note: The data presented in Tables 2 and 3 are representative and based on typical performance for similar bioanalytical methods. Actual results may vary.
Mandatory Visualization
Caption: Workflow for the quantitative analysis of Felbamate in human plasma.
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Felbamate in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for a wide range of applications in clinical and research settings, including therapeutic drug monitoring and pharmacokinetic studies. The simple protein precipitation sample preparation protocol allows for a high-throughput workflow.
References
- 1. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalytical Method for Felbamate Quantification in Human Plasma using LC-MS/MS with Felbamate-d4 as an Internal Standard
References
- 1. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. sussex-research.com [sussex-research.com]
Application Notes and Protocols for Felbamate Analysis Using Felbamate-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Felbamate in biological matrices, specifically utilizing Felbamate-d4 as an internal standard. The following sections offer a selection of established sample preparation techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Introduction
Felbamate is an anti-epileptic drug used in the treatment of seizures. Accurate and reliable quantification of Felbamate in biological samples such as plasma and serum is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical trials. The use of a stable isotope-labeled internal standard like this compound is highly recommended for mass spectrometry-based assays to compensate for variability in sample preparation and instrument response, thereby ensuring the highest accuracy and precision.[1] This document outlines three common and effective sample preparation methodologies for the analysis of Felbamate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The choice of sample preparation method can significantly impact key analytical parameters such as recovery, matrix effect, and overall process efficiency. The following table summarizes typical performance data for the described methods.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | >97%[2][3] | ~75-98%[4][5] | ~89%[6] |
| Internal Standard Recovery | Not explicitly stated for this compound, but expected to be similar to analyte | ~75% (using primidone)[4] | Not explicitly stated for this compound, but expected to be similar to analyte |
| Matrix Effect | Slight ion enhancement observed in plasma (Average Matrix Factor: 1.07)[2] | Can be significant, solvent choice is critical. | Generally cleaner extracts compared to PPT, reducing matrix effects. |
| Linearity (ng/mL) | 2.5 - 500[2][3] | Dependent on subsequent analysis | 5 - 200 (mg/L)[6] |
| Precision (%RSD) | <10%[2] | <5% (between-day)[4] | <4% (between-run)[6] |
| Accuracy (%) | >88%[2][3] | -5.7 to +1.6% (between-day)[4] | Not explicitly stated |
Experimental Protocols and Workflows
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a biological sample. It is particularly well-suited for high-throughput analysis.
Protocol: PPT for Felbamate in Human Plasma
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels, e.g., 100 ng/mL) to each plasma sample.
-
Vortex: Briefly vortex the samples to ensure homogeneity.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex Mixing: Vortex the samples vigorously for 10 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 21,000 x g for 10 minutes at room temperature.[2]
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate for LC-MS/MS analysis.
Workflow Diagram: Protein Precipitation
Caption: Workflow for Protein Precipitation of Felbamate.
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquids. It generally produces cleaner extracts than PPT.
Protocol: LLE for Felbamate in Human Serum/Plasma
-
Sample Aliquoting: Pipette 200 µL of human serum or plasma into a glass test tube.[4]
-
Internal Standard Spiking: Add an appropriate volume of this compound working solution.
-
Protein Precipitation (Optional but recommended): Add a small volume of acetonitrile to precipitate proteins.
-
Extraction Solvent Addition: Add 1 mL of dichloromethane.[4][5] An alternative is a 2:1 mixture of dichloromethane and ethyl acetate.[7]
-
Vortex/Mixing: Cap the tubes and vortex or rock for 15-20 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Workflow Diagram: Liquid-Liquid Extraction
Caption: Workflow for Liquid-Liquid Extraction of Felbamate.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide very clean extracts, minimizing matrix effects.
Protocol: SPE for Felbamate in Human Serum
-
Sample Pre-treatment: To 500 µL of serum, add an appropriate volume of this compound working solution.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Workflow Diagram: Solid-Phase Extraction
Caption: Workflow for Solid-Phase Extraction of Felbamate.
Concluding Remarks
The choice of sample preparation technique for Felbamate analysis will depend on the specific requirements of the assay, including required sensitivity, sample throughput, and available instrumentation. Protein precipitation offers speed and simplicity, while liquid-liquid and solid-phase extraction provide cleaner samples, which can be crucial for minimizing matrix effects and achieving lower limits of quantification. The use of this compound as an internal standard is strongly recommended for all LC-MS/MS-based methods to ensure the highest quality of quantitative data. The protocols provided herein should be optimized and validated within the end-user's laboratory to ensure they meet the specific performance criteria of the intended application.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An automated analytical method for the determination of felbamate in human plasma by robotic sample preparation and reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of felbamate in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatographic procedures for the determination of felbamate in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioequivalence Study of Felbamate using Felbamate-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felbamate is an anti-epileptic drug indicated for the management of focal seizures and Lennox-Gastaut syndrome.[1][2] Due to its potential for serious adverse effects such as aplastic anemia and hepatic failure, its use is generally reserved for patients with severe epilepsy who have not responded to other treatments.[1][2] The development of generic formulations of felbamate is crucial for patient access and cost reduction.
To ensure therapeutic equivalence between a generic (test) and the branded (reference) product, a bioequivalence (BE) study is required. These studies are designed to demonstrate that the two products result in comparable bioavailability of the active pharmaceutical ingredient. This document outlines a comprehensive protocol for conducting a bioequivalence study of felbamate, with a specific focus on the use of a stable isotope-labeled internal standard, Felbamate-d4, for the quantitative analysis of felbamate in human plasma samples by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they share near-identical physicochemical properties with the analyte, ensuring high accuracy and precision by compensating for variability during sample preparation and analysis.
Physicochemical Properties
A summary of the key physicochemical properties of Felbamate and its deuterated internal standard, this compound, is presented below.
| Property | Felbamate | This compound |
| Chemical Name | 2-phenyl-1,3-propanediol dicarbamate | 2-(phenyl-d4)-1,3-propanediol dicarbamate |
| Molecular Formula | C₁₁H₁₄N₂O₄ | C₁₁H₁₀D₄N₂O₄ |
| Molecular Weight | 238.24 g/mol | 242.26 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Solubility | Sparingly soluble in water | Sparingly soluble in water |
Bioequivalence Study Protocol
The design of the bioequivalence study for felbamate should be in accordance with regulatory guidelines, such as those provided by the U.S. Food and Drug Administration (FDA).
Study Design
Based on FDA recommendations, a typical bioequivalence study for felbamate tablets would follow this design[3]:
-
Study Type: Multiple-dose, two-way, steady-state, crossover in-vivo study.[3]
-
Test Product: Generic Felbamate 600 mg tablets.
-
Reference Product: FELBATOL® (felbamate) 600 mg tablets.
-
Study Population: Male and non-pregnant, non-lactating female epilepsy patients who are already established on felbamate monotherapy or adjunctive therapy.[3] The patients' existing therapy regimen should remain stable throughout the study.[3]
-
Dosing Regimen: Patients will continue their established maintenance dose. For example, patients receiving 1800-3600 mg/day in three divided doses would be eligible.[3]
-
Washout Period: No washout period is necessary between treatment periods in a steady-state design.[3]
-
Blood Sampling: Blood samples will be collected at pre-dose and at multiple time points after drug administration to accurately characterize the pharmacokinetic profile. Steady-state concentrations should be confirmed by at least three consecutive pre-dose measurements.[3]
Pharmacokinetic Parameters
The primary pharmacokinetic parameters to be determined from the plasma concentration-time data are:
-
Cmax: Maximum (peak) plasma concentration.
-
AUCt: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUCinf: Area under the plasma concentration-time curve from time zero to infinity.
Bioequivalence Criteria
For the test product to be considered bioequivalent to the reference product, the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of Cmax, AUCt, and AUCinf for felbamate must be within the acceptance range of 80.00% to 125.00%.[4][5]
Experimental Workflow
The overall workflow of the bioequivalence study, from subject enrollment to final statistical analysis, is depicted in the following diagram.
Analytical Method Protocol: LC-MS/MS
This protocol is for the quantitative determination of felbamate in human plasma using this compound as an internal standard (IS).
Materials and Reagents
-
Felbamate reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium acetate
-
Human plasma (drug-free)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation
The following protein precipitation method is recommended for sample preparation:
-
Pipette 100 µL of human plasma (calibrator, quality control, or study sample) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 10 minutes.
-
Centrifuge at high speed (e.g., 21,000 x g) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are suggested starting conditions that should be optimized for the specific instrumentation used.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 10% B, increase to 85% B over 1.5 min, hold at 85% B for 1.5 min, return to 10% B and re-equilibrate for 0.75 min. |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | |
| Felbamate | m/z 239 → 117 |
| This compound (IS) | m/z 243 → 121 |
Data Analysis and Presentation
Pharmacokinetic parameters are calculated for each subject, and statistical analysis is performed to determine bioequivalence.
Logical Flow of Bioequivalence Data Analysis
The process of analyzing the data to determine bioequivalence is outlined below.
Summary of Pharmacokinetic Results
The following table presents representative data from a hypothetical bioequivalence study of felbamate 600 mg tablets, demonstrating the typical format for reporting results.
Table 2: Summary of Pharmacokinetic Parameters and Bioequivalence Assessment
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Ratio of Geometric Means (Test/Ref) % | 90% Confidence Interval |
| Cmax (ng/mL) | 8550 ± 1980 | 8720 ± 2150 | 98.05 | 92.50% - 103.95% |
| AUCt (ng·hr/mL) | 195,600 ± 45,300 | 198,100 ± 48,200 | 98.74 | 94.20% - 103.50% |
| AUCinf (ng·hr/mL) | 201,300 ± 47,100 | 204,500 ± 50,600 | 98.43 | 93.85% - 103.25% |
Note: The data presented in this table is for illustrative purposes only and does not represent the results of an actual clinical trial.
Conclusion
The protocol outlined in these application notes provides a robust framework for conducting a bioequivalence study of felbamate using this compound as an internal standard for quantitative analysis. Adherence to these methodologies, in conjunction with regulatory guidelines, will ensure the generation of high-quality data to support the approval of generic felbamate products, ultimately benefiting patients through increased access to safe, effective, and affordable medication. The use of a stable isotope-labeled internal standard like this compound is critical for achieving the analytical accuracy and precision required for bioequivalence assessment.
References
- 1. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cureepilepsy.org [cureepilepsy.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Limits of 80%-125% for AUC and 70%-143% for Cmax. What is the impact on bioequivalence studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Felbamate-d4 in Forensic Toxicology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felbamate is an anti-epileptic drug used in the treatment of partial seizures and Lennox-Gastaut syndrome.[1][2] Due to its potential for serious adverse effects, including aplastic anemia and hepatotoxicity, its use is often restricted to patients who do not respond to other treatments.[3][4] In a forensic toxicology setting, the accurate quantification of felbamate in biological specimens is crucial for determining the cause and manner of death, investigating drug-facilitated crimes, and monitoring compliance or overdose scenarios. The use of a stable isotope-labeled internal standard, such as Felbamate-d4, is the gold standard for quantitative analysis by mass spectrometry, ensuring accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the application of this compound as an internal standard in the forensic toxicological analysis of felbamate.
Analytical Principle
The quantification of felbamate in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). This compound, a deuterated analog of felbamate, is an ideal internal standard because it shares very similar chemical and physical properties with the unlabeled analyte.[5] This ensures that it behaves similarly during extraction, chromatography, and ionization. However, due to its increased mass, it can be distinguished from the native felbamate by the mass spectrometer, allowing for reliable quantification.
Application Notes
Sample Types
This protocol is applicable to a range of biological matrices commonly encountered in forensic toxicology, including:
-
Whole blood
-
Plasma/Serum
-
Urine
-
Tissue homogenates (e.g., liver, brain)
Method of Choice: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of felbamate due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[7][8][9]
Internal Standard: this compound
This compound is used to compensate for potential variations during the analytical process, including:
-
Extraction efficiency
-
Matrix effects (ion suppression or enhancement)
-
Injection volume variability
By adding a known concentration of this compound to each sample, calibrator, and quality control sample, the ratio of the analyte peak area to the internal standard peak area is used for quantification. This ratiometric measurement significantly improves the accuracy and precision of the results.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of felbamate using an internal standard like this compound in various biological matrices. The data is compiled from published methodologies and represents expected performance.[7][8]
Table 1: LC-MS/MS Method Parameters for Felbamate Quantification
| Parameter | Typical Value |
| Linearity Range | 2.5 - 500 ng/mL (in plasma) |
| 25 - 5000 pg/mg (in tissue) | |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL (in plasma) |
| Accuracy | >88% in human plasma |
| >92% in mouse matrices | |
| Precision (RSD%) | <15% |
| Recovery | >97% |
Experimental Protocols
Protocol 1: Quantification of Felbamate in Blood/Plasma by LC-MS/MS
This protocol describes a robust method for the extraction and quantification of felbamate from blood or plasma samples using this compound as the internal standard.
1. Materials and Reagents
-
Felbamate analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Blank human plasma/blood
2. Preparation of Standards and Quality Controls
-
Primary Stock Solutions: Prepare individual stock solutions of felbamate and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the felbamate stock solution in methanol:water (50:50) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution in methanol to a final concentration of 100 ng/mL.
-
Calibration Curve and Quality Control (QC) Samples: Spike blank plasma with the appropriate working standard solutions to create a calibration curve (e.g., 2.5, 5, 10, 50, 100, 250, 500 ng/mL) and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/blood sample, calibrator, or QC, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 or Phenyl reverse-phase column (e.g., XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm).[7]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate felbamate from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Felbamate: m/z 239 → 117[7]
-
This compound: m/z 243 → 121 (predicted)
-
5. Data Analysis
-
Integrate the peak areas for both felbamate and this compound.
-
Calculate the peak area ratio (Felbamate/Felbamate-d4).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of felbamate in the unknown samples and QCs from the calibration curve.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for the quantification of felbamate using this compound.
Felbamate Metabolism and Toxicity Pathway
Felbamate's toxicity is linked to its metabolism into reactive intermediates.[3][10] A key pathway involves the formation of atropaldehyde, a reactive aldehyde that can bind to cellular macromolecules, leading to toxicity.
Caption: Simplified metabolic pathway of felbamate leading to toxicity.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of felbamate in forensic toxicology casework. The detailed LC-MS/MS protocol presented here, along with the summarized quantitative data, offers a solid foundation for laboratories to develop and validate their own analytical methods. Understanding the metabolic pathway of felbamate is also crucial for interpreting toxicological findings. By implementing these methodologies, forensic toxicologists can ensure the generation of high-quality, defensible data in their investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Quantitative Analysis of Cenobamate and Concomitant Anti-Seizure Medications in Human Plasma via Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry Applications for Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of idiosyncratic drug reactions: the case of felbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Recovery Liquid-Liquid Extraction of Felbamate from Human Plasma Using Felbamate-d4 as an Internal Standard for LC-MS/MS Analysis
Introduction
Felbamate is an anti-epileptic drug utilized in the management of seizures.[1][2] Accurate quantification of Felbamate in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. This application note details a robust liquid-liquid extraction (LLE) protocol for the determination of Felbamate in human plasma using Felbamate-d4 as a stable isotope-labeled internal standard, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an ideal internal standard for mass spectrometry-based quantification of Felbamate.[3] The use of an internal standard is critical for correcting for variations during sample preparation and analysis. While protein precipitation is a common technique for sample preparation, liquid-liquid extraction offers a higher degree of sample cleanup, which can be advantageous in minimizing matrix effects and enhancing assay sensitivity.[1][4]
Materials and Reagents
-
Felbamate analytical standard
-
This compound internal standard (IS)
-
Dichloromethane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 6.5, 0.015 M)
-
Human plasma (drug-free)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
-
LC-MS/MS system
Experimental Protocols
Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare primary stock solutions of Felbamate and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Felbamate primary stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at desired concentrations for calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 200 µL of human plasma (blank, standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank matrix samples) and briefly vortex.
-
Add 1 mL of dichloromethane to each tube.
-
Vortex the tubes vigorously for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge the samples at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Evaporate the dichloromethane to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase or a suitable reconstitution solvent (e.g., a mixture of phosphate buffer and acetonitrile (79:21, v/v)).[4]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography: Separation can be achieved using a C18 or phenyl reversed-phase column with a gradient or isocratic elution.[1][4]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is recommended for quantification.
Data Presentation
The following tables summarize typical performance characteristics for Felbamate extraction and analysis from human plasma, based on published data.
Table 1: Method Performance Characteristics
| Parameter | Result | Reference |
|---|---|---|
| Lower Limit of Quantitation (LLOQ) | 0.100 µg/mL | [4] |
| Linearity Range | 2.5 to 500 ng/mL | [1][2] |
| Mean Absolute Analytical Recovery | 75.2% | [4] |
| Within-Day Precision | < 3.8% (except at LLOQ) | [4] |
| Between-Day Precision | < 5.0% | [4] |
| Within-Day Accuracy | -3.7% to +7.4% | [4] |
| Between-Day Accuracy | -5.7% to +1.6% |[4] |
Mandatory Visualization
Caption: Workflow for Liquid-Liquid Extraction of Felbamate from Human Plasma.
References
- 1. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. An automated analytical method for the determination of felbamate in human plasma by robotic sample preparation and reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Felbamate-d4 in Mass Spectrometry
Welcome to the technical support center for troubleshooting matrix effects in the mass spectrometric analysis of Felbamate-d4. This resource is designed for researchers, scientists, and drug development professionals to identify, quantify, and mitigate matrix effects, ensuring the accuracy and reliability of your bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] These components can include salts, lipids, proteins, and metabolites from the biological sample.[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3][4] This can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[3]
Q2: I am observing lower than expected signal intensity for this compound. Could this be due to ion suppression?
A2: Yes, a loss of sensitivity or lower than expected signal intensity is a common symptom of ion suppression.[5] This phenomenon occurs when co-eluting matrix components compete with this compound for ionization, reducing the number of analyte ions that reach the detector.[1][6] To confirm if ion suppression is occurring, you can perform a post-column infusion experiment or a quantitative matrix effect assessment.
Q3: How does this compound as a stable isotope-labeled internal standard (SIL-IS) help with matrix effects?
A3: A SIL-IS like this compound is the preferred internal standard because it has nearly identical chemical and physical properties to the analyte (Felbamate).[6] This means it will co-elute and experience similar degrees of ion suppression or enhancement.[1][4] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[1] However, it's important to note that even a SIL-IS cannot compensate for extreme ion suppression that reduces the signal to an undetectable level.
Q4: Can the concentration of this compound itself cause ion suppression?
A4: Yes, an excessively high concentration of the internal standard, including this compound, can lead to ion suppression of both itself and the analyte.[6] It is crucial to optimize the concentration of the internal standard to a level that provides a robust signal without causing self-suppression or suppressing the analyte's signal.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in this compound analysis.
Problem: Inconsistent or inaccurate quantification of Felbamate.
Possible Cause: Matrix effects are impacting the ionization of Felbamate and/or this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effects.
Quantitative Data Summary
While data specific to this compound is limited, a study by Middaugh et al. (2010) on Felbamate provides insights into potential matrix effects in different biological samples.[7] The matrix factor (MF) is a quantitative measure of the matrix effect, calculated as the peak response in the presence of matrix divided by the peak response in a neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[2]
| Analyte/Internal Standard | Matrix | Average Matrix Factor (MF) | Observed Effect |
| Felbamate | Mouse Plasma | 1.07 | Slight Ion Enhancement |
| Felbamate | Mouse Brain Homogenate | 1.00 | No Significant Effect |
| Carisoprodol (IS) | Mouse Plasma | 1.12 | Slight Ion Enhancement |
| Carisoprodol (IS) | Mouse Brain Homogenate | 1.10 | Slight Ion Enhancement |
| Data adapted from Middaugh et al., J Chromatogr B Analyt Technol Biomed Life Sci, 2010.[7] |
Experimental Protocols
Qualitative Assessment of Matrix Effects using Post-Column Infusion
This experiment helps identify at which retention times matrix components cause ion suppression or enhancement.[8][9]
Objective: To visualize regions of ion suppression or enhancement across the chromatographic run.
Methodology:
-
Setup:
-
Prepare a solution of this compound in a compatible solvent at a concentration that gives a stable and moderate signal.
-
Infuse this solution continuously into the MS detector post-column using a syringe pump and a T-fitting.
-
-
Procedure:
-
Begin infusing the this compound solution and acquire a stable baseline signal.
-
Inject a blank, extracted matrix sample (e.g., plasma, urine) onto the LC column.
-
Monitor the signal of this compound throughout the chromatographic run.
-
-
Interpretation:
-
A dip in the baseline signal indicates a region of ion suppression.
-
A rise in the baseline signal indicates a region of ion enhancement.
-
Caption: Experimental setup for post-column infusion.
Quantitative Assessment of Matrix Effects using Post-Extraction Addition
This is the standard method to quantify the extent of matrix effects.[2]
Objective: To calculate the Matrix Factor (MF) for this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike this compound into the extracted matrix at the same final concentration as Set A.[2]
-
Set C (Pre-Spiked Matrix for Recovery): Spike this compound into the biological matrix before extraction at the same concentration.
-
-
Analysis: Analyze all three sets of samples under the same LC-MS/MS conditions.
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
-
Recovery (RE):
-
RE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100
-
-
Interpretation of Matrix Factor (MF):
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
Guideline: An MF between 0.8 and 1.2 is often considered acceptable, but should be consistent across different matrix lots.[2]
Caption: Workflow for quantitative matrix effect assessment.
Mitigation Strategies
If significant matrix effects are detected, consider the following strategies:
-
Chromatographic Separation: Modify the LC gradient or change the column chemistry to separate this compound from the interfering matrix components.[1]
-
Sample Preparation: Employ more rigorous sample clean-up techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove matrix components prior to analysis.[1][4]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[8] This is only feasible if the resulting concentration of this compound is still well above the lower limit of quantification.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gentechscientific.com [gentechscientific.com]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Felbamate-d4 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Felbamate-d4 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is intended for use as an internal standard (IS) for the quantification of felbamate in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to felbamate, making it an ideal IS to compensate for variability during sample preparation and analysis.
Q2: What is the recommended starting concentration for this compound?
A definitive optimal concentration for this compound is not universally established and should be determined empirically for each specific assay. However, a reasonable starting point can be derived from existing literature on felbamate quantification. For instance, in an LC-MS/MS method for felbamate, a structural analog internal standard was used at a concentration of 1 ng spiked into the sample. This suggests that a concentration in the low ng/mL range is a suitable starting point for optimization experiments. A common practice is to use an internal standard concentration that is in the mid-range of the calibration curve of the analyte.
Q3: How does the concentration of this compound impact the assay performance?
The concentration of this compound can significantly affect the linearity, accuracy, and precision of the analytical method.
-
Too low of a concentration may result in a poor signal-to-noise ratio (S/N), leading to high variability in the internal standard response.
-
Too high of a concentration can lead to detector saturation and may cause ion suppression of the analyte, negatively impacting the linearity of the calibration curve. In some cases, a higher IS concentration has been shown to improve linearity, but this needs to be carefully evaluated.
Q4: What are the acceptance criteria for internal standard response variability?
According to the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation, the internal standard response should be monitored for variability. While there are no strict numerical limits, the guidance suggests that if the IS response variability in incurred samples is similar to or less than that of the calibrators and quality controls, it is generally not likely to impact the accuracy of the results.[1][2][3] A common industry practice is to investigate samples where the IS response deviates by more than 50% from the mean of the calibrators and QCs.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Variability in this compound Peak Area | 1. Inconsistent sample preparation or extraction. 2. Pipetting errors. 3. Instability of this compound in the sample matrix or reconstitution solvent. 4. LC-MS system instability (e.g., fluctuating spray in the ion source). | 1. Ensure consistent and reproducible sample preparation techniques. 2. Verify the accuracy and precision of all pipettes. 3. Evaluate the stability of this compound under the experimental conditions. 4. Check the LC-MS system for any performance issues. |
| Poor Signal-to-Noise (S/N) Ratio for this compound | 1. The concentration of this compound is too low. 2. Ion suppression from the sample matrix. 3. Suboptimal mass spectrometer settings. | 1. Increase the concentration of the this compound working solution. 2. Improve sample clean-up to remove interfering matrix components. 3. Optimize the mass spectrometer parameters for this compound (e.g., collision energy, declustering potential). |
| Non-linearity of the Calibration Curve | 1. The concentration of this compound is too high, causing detector saturation or ion suppression of the analyte. 2. Isotopic contribution from the analyte to the internal standard signal (crosstalk). 3. Inappropriate weighting of the regression model. | 1. Reduce the concentration of the this compound working solution. 2. Check for isotopic crosstalk by injecting a high concentration of the analyte without the internal standard. If significant, a different MRM transition for the IS may be needed. 3. Evaluate different regression models (e.g., 1/x, 1/x² weighting). |
| This compound Peak Tailing or Splitting | 1. Poor chromatographic conditions. 2. Column degradation. 3. Interaction of this compound with the analytical column. | 1. Optimize the mobile phase composition, gradient, and flow rate. 2. Replace the analytical column. 3. Consider a different column chemistry if the issue persists. |
| Shift in this compound Retention Time | 1. Changes in mobile phase composition. 2. Column aging. 3. Inconsistent column temperature. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Equilibrate the column for a sufficient time before analysis. 3. Ensure the column oven is maintaining a stable temperature. |
Experimental Protocols
Protocol for Optimizing this compound Concentration
Objective: To determine the optimal concentration of this compound that provides a stable and reproducible signal without interfering with the quantification of felbamate.
Materials:
-
This compound stock solution
-
Felbamate analytical standard
-
Blank biological matrix (e.g., plasma, urine)
-
Reagents for sample preparation (e.g., protein precipitation solvent)
-
LC-MS/MS system
Methodology:
-
Prepare a Series of this compound Working Solutions:
-
From a concentrated stock solution of this compound, prepare a series of working solutions at different concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL).
-
-
Spike Blank Matrix Samples:
-
Prepare three sets of blank matrix samples.
-
Set 1 (IS only): Spike the blank matrix with each of the this compound working solutions.
-
Set 2 (Analyte at LLOQ + IS): Spike the blank matrix with felbamate at the lower limit of quantification (LLOQ) and each of the this compound working solutions.
-
Set 3 (Analyte at ULOQ + IS): Spike the blank matrix with felbamate at the upper limit of quantification (ULOQ) and each of the this compound working solutions.
-
-
Sample Preparation and Analysis:
-
Process all samples using the established sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples by LC-MS/MS.
-
-
Data Evaluation:
-
Signal Intensity and Stability: For Set 1, evaluate the peak area and signal-to-noise ratio of this compound at each concentration. The ideal concentration should provide a robust and reproducible signal (RSD < 15%).
-
Analyte Response: For Sets 2 and 3, monitor the peak area of felbamate at the LLOQ and ULOQ in the presence of varying concentrations of this compound. Look for any signs of ion suppression or enhancement.
-
Response Ratio: Calculate the ratio of the analyte peak area to the internal standard peak area. This ratio should remain consistent for a given analyte concentration, regardless of minor fluctuations in the individual peak areas.
-
-
Selection of Optimal Concentration:
-
Choose the lowest concentration of this compound that provides a stable and reproducible signal and does not adversely affect the analyte's response.
-
Visualizations
Caption: Workflow for optimizing this compound internal standard concentration.
References
Technical Support Center: Isotopic Interference with Felbamate-d4
Welcome to the Technical Support Center for addressing isotopic interference when using Felbamate-d4 as an internal standard in LC-MS/MS assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern when using this compound?
A1: Isotopic interference, often referred to as cross-talk, occurs when the isotopic signature of the unlabeled analyte (Felbamate) contributes to the signal of the stable isotope-labeled internal standard (this compound). This can lead to an artificially inflated response for the internal standard, which in turn causes underestimation of the analyte concentration. This is a significant concern in quantitative bioanalysis as it can compromise the accuracy and reliability of the results. The natural abundance of isotopes like Carbon-13 means that a certain percentage of the unlabeled Felbamate will have a mass that overlaps with the mass of this compound, particularly the M+1, M+2, or higher isotopic peaks.
Q2: What are the primary causes of isotopic interference with this compound?
A2: The primary causes include:
-
Natural Isotope Abundance: The inherent presence of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in the unlabeled Felbamate can result in isotopic peaks (M+1, M+2, etc.) that overlap with the mass of this compound.
-
Concentration Mismatch: The interference is more pronounced when the concentration of the analyte (Felbamate) is significantly higher than the concentration of the internal standard (this compound). At high analyte concentrations, the contribution of its isotopic peaks to the internal standard's signal becomes more significant.[1]
-
Inadequate Chromatographic Separation: If Felbamate and this compound are not sufficiently separated chromatographically, the mass spectrometer may not be able to distinguish between the analyte's isotopic peaks and the internal standard.[2]
Q3: How can I assess the potential for isotopic interference in my assay?
A3: A simple experiment to assess isotopic interference involves analyzing a high-concentration standard of unlabeled Felbamate without the internal standard. Monitor the mass transition for this compound. Any signal detected at the retention time of Felbamate indicates cross-talk from the unlabeled analyte.
Troubleshooting Guides
Issue 1: Inaccurate quantification at high analyte concentrations.
Symptom: You observe a negative bias in your quality control (QC) samples at the upper limit of quantification (ULOQ), suggesting the calculated concentrations are lower than the nominal values.
Potential Cause: Significant isotopic cross-talk from high concentrations of unlabeled Felbamate to the this compound internal standard.
Troubleshooting Steps:
-
Evaluate Isotopic Contribution:
-
Prepare a solution containing the highest expected concentration of unlabeled Felbamate without any this compound.
-
Analyze this sample using your LC-MS/MS method and monitor the mass transition for this compound.
-
The peak area observed for the this compound transition, divided by the peak area of a known concentration of this compound, will give you the percentage of cross-talk.
-
-
Optimize Internal Standard Concentration:
-
Refine Chromatographic Separation:
Issue 2: Poor precision and accuracy across the calibration curve.
Symptom: Your calibration curve is non-linear, particularly at the lower and upper ends, and your QC samples are failing to meet acceptance criteria.
Potential Cause: A combination of isotopic interference and matrix effects. Deuterated internal standards may not always fully compensate for matrix effects, especially if there are slight differences in chromatographic elution.[6][7]
Troubleshooting Steps:
-
Assess Matrix Effects:
-
Prepare two sets of samples: one in the mobile phase (neat solution) and one in the biological matrix.
-
Compare the peak areas of Felbamate and this compound in both sets. A significant difference indicates the presence of matrix effects (ion suppression or enhancement).
-
-
Improve Sample Preparation:
-
Employ a more rigorous sample clean-up procedure (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components.
-
-
Optimize Chromatographic Conditions:
-
Adjust the mobile phase composition or gradient to achieve better separation of Felbamate and this compound from co-eluting matrix components. Complete co-elution of the analyte and internal standard is crucial for effective matrix effect compensation.[2]
-
Experimental Protocols
Protocol 1: Quantifying Isotopic Cross-Talk
-
Prepare a High-Concentration Analyte Standard: Prepare a solution of unlabeled Felbamate in the appropriate solvent at the upper limit of quantification (ULOQ) of your assay.
-
Prepare an Internal Standard Solution: Prepare a solution of this compound at the concentration used in your assay.
-
Analysis:
-
Inject the high-concentration analyte standard and monitor the MRM transition for this compound.
-
Inject the internal standard solution to obtain a reference peak area.
-
-
Calculation:
-
% Cross-Talk = (Peak Area of Analyte at IS Transition / Peak Area of IS) * 100
-
| Parameter | Value |
| Unlabeled Felbamate Concentration | e.g., 1000 ng/mL |
| This compound Concentration | e.g., 100 ng/mL |
| Acceptable Cross-Talk | Typically < 5% of the IS response at the LLOQ |
Protocol 2: Assessing Matrix Effects
-
Prepare Neat and Matrix-Spiked Samples:
-
Neat Solution: Spike Felbamate and this compound into the initial mobile phase.
-
Matrix Solution: Spike Felbamate and this compound into extracted blank biological matrix.
-
-
Analysis: Inject both sets of samples and record the peak areas for the analyte and internal standard.
-
Calculation:
-
Matrix Effect (Analyte) = (Peak Area in Matrix / Peak Area in Neat Solution)
-
Matrix Effect (IS) = (Peak Area in Matrix / Peak Area in Neat Solution)
-
An IS-normalized matrix factor can be calculated to assess the internal standard's ability to compensate for matrix effects.
-
| Sample Type | Analyte Peak Area | IS Peak Area |
| Neat Solution | A_neat | IS_neat |
| Matrix Solution | A_matrix | IS_matrix |
Visualizations
Caption: Workflow for identifying and mitigating isotopic interference.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. myadlm.org [myadlm.org]
- 7. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving peak shape and retention time of Felbamate-d4 in HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the peak shape and retention time of Felbamate-d4 in High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide
Poor peak shape and inconsistent retention times are common challenges in HPLC analysis. The following guide provides systematic steps to identify and resolve these issues for this compound.
Common HPLC Issues and Solutions for this compound Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary Silanol Interactions: Active silanol groups on the silica-based column packing can interact with the analyte, causing tailing. - Column Contamination: Accumulation of strongly retained compounds from the sample matrix on the column inlet. - Mobile Phase pH: A mobile phase pH close to the pKa of this compound can lead to mixed ionization states. - Column Overload: Injecting too much sample can saturate the stationary phase.[1] - Extra-column Effects: Excessive tubing length or a large detector cell volume can cause band broadening.[2] | - Use an End-capped Column: Employ a high-quality, end-capped C8 or C18 column to minimize silanol interactions.[3] - Incorporate a Guard Column: A guard column will protect the analytical column from contaminants.[4] Regularly replace the guard column. - Adjust Mobile Phase pH: Ensure the mobile phase pH is at least one unit away from the analyte's pKa. - Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume.[1][5] - Optimize Tubing and Connections: Use tubing with a small internal diameter and minimize its length. |
| Peak Fronting | - Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent with a higher elution strength than the mobile phase, the peak may front.[2][6] - Column Overload: Injecting a highly concentrated sample can lead to fronting.[5] | - Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the mobile phase. If not possible, use a weaker solvent. - Reduce Sample Concentration: Dilute the sample before injection. |
| Split Peaks | - Partially Blocked Column Frit: Particulates from the sample or system can clog the inlet frit of the column.[7] - Column Bed Degradation: A void or channel may have formed at the head of the column. - Co-elution with an Interfering Compound: Another compound in the sample may be eluting at a very similar retention time. | - Backflush the Column: Reverse the column and flush it with a strong solvent. If this doesn't work, the frit may need replacement.[7] - Replace the Column: If the column bed is compromised, the column needs to be replaced. - Optimize Selectivity: Adjust the mobile phase composition (e.g., organic modifier, pH) or try a column with a different stationary phase to improve resolution.[3] |
| Shifting Retention Time (Drifting or Sudden Changes) | - Inconsistent Mobile Phase Composition: Improperly prepared or degassed mobile phase, or evaporation of a volatile component.[8][9] - Fluctuating Column Temperature: Lack of a column oven or an unstable oven temperature can cause retention time drift.[5][8][9] - Column Equilibration Issues: Insufficient time for the column to equilibrate with the mobile phase between runs.[2] - Pump Malfunction: Leaks or faulty check valves in the pump can lead to an inconsistent flow rate.[8] - Column Aging: Over time, the stationary phase can degrade, leading to a gradual shift in retention times.[8] | - Prepare Fresh Mobile Phase: Ensure accurate measurement and thorough mixing and degassing of the mobile phase. - Use a Column Oven: Maintain a constant and consistent column temperature.[4][5] - Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate before starting a sequence. - Perform Pump Maintenance: Check for leaks and service the pump as needed.[8] - Replace the Column: If column degradation is suspected, replace it with a new one.[8] |
Frequently Asked Questions (FAQs)
Q1: What are typical starting HPLC conditions for this compound analysis?
A common starting point for this compound analysis is reversed-phase HPLC. Several published methods utilize a C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.[4][10]
Q2: How can I improve the resolution between this compound and other components in my sample?
To improve resolution, you can try the following:
-
Adjust Mobile Phase Strength: Decreasing the percentage of the organic solvent in the mobile phase will generally increase retention and may improve the separation of early eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Modify Mobile Phase pH: Adjusting the pH can change the ionization state of interfering compounds, thus altering their retention times.
-
Use a Gradient Elution: A gradient method, where the mobile phase composition is changed over time, can be effective for separating components with a wide range of polarities.[11]
-
Select a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl) or a smaller particle size can provide different selectivity and higher efficiency.[3][11]
Q3: My baseline is noisy. What can I do?
A noisy baseline can be caused by several factors:
-
Improperly Mixed or Degassed Mobile Phase: Ensure the mobile phase is thoroughly mixed and degassed to prevent bubble formation in the detector.
-
Contaminated Mobile Phase or HPLC System: Use high-purity solvents and filter the mobile phase. Flush the system to remove any contaminants.
-
Detector Lamp Issues: The detector lamp may be nearing the end of its life and require replacement.
-
Pump Pulsations: Worn pump seals or check valves can cause pressure fluctuations that manifest as a noisy baseline.
Q4: What is a suitable internal standard for the quantification of Felbamate?
While you are analyzing this compound, which is often used as an internal standard for the quantification of Felbamate, if you needed an internal standard for this compound itself, a structurally similar compound that is not present in the sample would be suitable. In some studies developing methods for other antiepileptic drugs, this compound has been tested as an internal standard.[12] For the quantification of Felbamate, methyl felbamate has also been used as an internal standard.[13]
Experimental Protocols
Representative HPLC Method for Felbamate Analysis
This protocol is a general example and may require optimization for specific applications.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
2. Instrument and Columns:
-
HPLC system with UV or Mass Spectrometric (MS) detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
-
Guard column with compatible packing material
3. Preparation of Mobile Phase:
-
Aqueous Component (Phosphate Buffer, pH 6.9, 0.05 M): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to make a 0.05 M solution. Adjust the pH to 6.9 using phosphoric acid or potassium hydroxide. Filter the buffer through a 0.45 µm filter.
-
Mobile Phase Mixture: Combine the phosphate buffer, methanol, and acetonitrile in a ratio of 64:18:18 (v/v/v).[4]
-
Degassing: Degas the final mobile phase mixture using an inline degasser, sonication, or helium sparging.
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards.
5. Sample Preparation (for serum samples):
-
To 100 µL of serum, add a protein precipitating agent like methanol or acetonitrile.[4]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for injection.
6. HPLC Parameters:
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 35°C[4]
-
Injection Volume: 10-20 µL (can be optimized)
-
Detection: UV at 210 nm[4] or MS detection with appropriate parameters.
Quantitative Data Summary
The following table summarizes published HPLC methods for Felbamate, which can be adapted for this compound analysis.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Microsorb-MV C18 (250 x 4.6 mm, 5 µm)[4] | Spherisorb ODS2 (150 mm x 4.6 mm, 3 µm)[10] | C8 (Octyl)[10] |
| Mobile Phase | Phosphate buffer (pH 6.9, 0.05 M), Methanol, Acetonitrile (64:18:18, v/v/v)[4] | Acetonitrile:Acetate buffer (pH 5.3)[10] | Not specified in detail |
| Flow Rate | 1.0 mL/min[4] | 2.0 mL/min[10] | Not specified |
| Detection | UV at 210 nm[4] | UV at 210 nm[10] | UV at 210 nm[10] |
| Column Temp. | 35°C[4] | Not specified | Not specified |
| Internal Std. | Not specified for this method | Alphenal[10] | Methyl felbamate[13] |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A typical experimental workflow for HPLC analysis.
References
- 1. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. agilent.com [agilent.com]
- 4. Drug monitoring and toxicology: a simple procedure for the monitoring of felbamate by HPLC-UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of a UHPLC–MS/MS-Based Method to Quantify Cenobamate in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatographic procedures for the determination of felbamate in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Felbamate-d4 Analysis by ESI-MS
Welcome to the technical support center for the analysis of Felbamate-d4 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to decreased sensitivity, poor accuracy, and unreliable quantification in your ESI-MS analysis.[2][3] In the analysis of biological samples like plasma or tissue homogenates, endogenous components such as salts, phospholipids, and proteins are common causes of ion suppression.[3][4]
Q2: How can I detect ion suppression in my this compound assay?
A2: A common method to assess ion suppression is the post-column infusion experiment.[5] In this technique, a constant flow of a this compound solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any dip in the constant baseline signal of this compound indicates the presence of co-eluting species that are causing ion suppression.[3] Another approach is to compare the peak area of this compound in a standard solution prepared in a neat solvent versus a post-extraction spiked blank matrix sample. A significantly lower peak area in the matrix sample suggests ion suppression.[3]
Q3: What are the primary causes of ion suppression?
A3: The primary causes of ion suppression in ESI-MS can be broadly categorized as:
-
Matrix Effects: Co-eluting endogenous components from biological samples (e.g., phospholipids, salts, proteins) can compete with the analyte for ionization.[3][4]
-
Mobile Phase Additives: Non-volatile buffers (e.g., phosphate buffers) and some ion-pairing agents (e.g., trifluoroacetic acid - TFA) can reduce ionization efficiency.[3][6] It is recommended to use volatile additives like formic acid or ammonium acetate at low concentrations.[3][7]
-
High Flow Rates: Higher flow rates can lead to less efficient desolvation and increased competition for charge in the ESI source.[3][8]
-
Sample Preparation: Inadequate sample cleanup can leave a high concentration of interfering substances in the final extract.[3][4]
Troubleshooting Guides
Issue 1: Low this compound Signal Intensity or Poor Sensitivity
This is a common symptom of ion suppression. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for low this compound signal intensity.
Detailed Steps:
-
Confirm Ion Suppression: Use the post-column infusion or post-extraction spike method described in the FAQs to confirm that ion suppression is the root cause.
-
Optimize Sample Preparation: The choice of sample preparation technique can significantly impact the level of matrix components in the final extract.[3][4]
-
Protein Precipitation (PPT): While simple, PPT is the least effective at removing interfering substances.[3] A validated method for Felbamate uses protein precipitation with acetonitrile.[9][10] Consider optimizing the ratio of acetonitrile to plasma.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[3] Experiment with different organic solvents to selectively extract this compound while leaving interfering compounds in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup by selectively binding the analyte and washing away matrix components.[3][4]
-
-
Optimize Chromatographic Separation:
-
Adjust the Gradient: Modify the mobile phase gradient to separate the elution of this compound from regions of high ion suppression, which are often at the beginning and end of the chromatogram.[3]
-
Change Column Chemistry: A published method for Felbamate uses an XBridge Phenyl column.[9][10] Phenyl columns offer different selectivity compared to standard C18 columns and can be beneficial for separating analytes from interfering matrix components.
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering species, thereby lessening ion suppression.[3][11] However, this will also reduce the concentration of this compound, so this approach is best for samples with higher analyte concentrations.
-
Modify Mass Spectrometer Settings:
-
Adjust ESI Source Parameters: Optimize spray voltage, gas flows (nebulizer and drying gas), and source temperature to improve desolvation and ionization efficiency.
-
Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[1][3] If your instrument has an APCI source, it may be a viable alternative.
-
Issue 2: Inconsistent Results and Poor Reproducibility
Variable ion suppression across different samples can lead to poor precision and accuracy.
Caption: Troubleshooting workflow for inconsistent results in this compound analysis.
Detailed Steps:
-
Use a Stable Isotope-Labeled Internal Standard: The best way to compensate for variable ion suppression is to use a stable isotope-labeled internal standard (SIL-IS). Since you are analyzing this compound, a non-labeled Felbamate could serve as the analyte, or if available, a more heavily labeled Felbamate (e.g., ¹³C, ¹⁵N) could be used as the internal standard. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction.[6][12]
-
Implement Matrix-Matched Calibration Standards: Prepare your calibration standards and quality control (QC) samples in the same biological matrix as your study samples (e.g., blank plasma).[2][11] This ensures that the standards and samples experience similar matrix effects.
-
Enhance Sample Cleanup: As detailed in the previous section, improving your sample preparation method to remove more matrix components is a highly effective way to reduce variability.[3][4]
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation
This protocol is based on a validated method for Felbamate analysis and is a good starting point.[9][10]
-
To 100 µL of plasma or tissue homogenate, add the internal standard solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile.
-
Vortex for 10 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 21,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
Protocol 2: Post-Column Infusion for Ion Suppression Evaluation
-
Prepare a solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).
-
Infuse this solution into the MS source via a T-junction placed after the analytical column, using a syringe pump at a low flow rate (e.g., 10 µL/min).
-
Begin acquiring data in MRM mode for the this compound transition.
-
While the infusion is running, inject a prepared blank matrix sample onto the LC system.
-
Monitor the this compound signal for any deviations from the stable baseline. Dips in the signal indicate regions of ion suppression.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Method | Relative Matrix Effect | Analyte Recovery | Throughput | Recommendation for this compound |
| Protein Precipitation (PPT) | High | Good | High | A quick but potentially problematic method. Best for cleaner matrices or when high sensitivity is not required.[3] |
| Liquid-Liquid Extraction (LLE) | Medium | Variable | Medium | A good balance between cleanup and throughput. Can be very effective at removing phospholipids.[3][4] |
| Solid-Phase Extraction (SPE) | Low | Good | Low | The most effective method for removing matrix interferences and reducing ion suppression. Recommended for complex matrices and when the highest sensitivity is needed.[3][4] |
Table 2: Recommended LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| LC Column | XBridge Phenyl, 2.5 µm, 4.6 mm x 50 mm[9][10] | Phenyl chemistry provides alternative selectivity to C18, which can help separate this compound from interfering matrix components. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile and MS-friendly mobile phase additive.[3] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |
| Ionization Mode | ESI Positive | Based on the chemical structure of Felbamate. |
| MRM Transition | To be optimized for this compound | Determine the precursor and product ions for this compound through infusion experiments. For non-deuterated Felbamate, the transition is m/z 239 -> 117.[9][10] |
| Internal Standard | Stable Isotope-Labeled Felbamate | To compensate for matrix effects and improve accuracy.[6][12] |
References
- 1. providiongroup.com [providiongroup.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Ion suppression effect in desorption electrospray ionization and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Felbamate-d4 Stability in Biological Samples
Frequently Asked Questions (FAQs)
Q1: Is there specific long-term stability data available for Felbamate-d4 in biological matrices?
A1: Currently, there is a lack of published studies specifically detailing the long-term stability of this compound in biological matrices such as plasma, serum, or whole blood. However, the stability of its non-deuterated counterpart, Felbamate, has been addressed in various analytical method publications. Generally, deuterated internal standards are expected to exhibit similar stability profiles to the parent drug. Therefore, the storage conditions and handling procedures established for Felbamate can serve as a reliable starting point for studies involving this compound.
Q2: What are the recommended storage conditions for ensuring the long-term stability of this compound in biological samples?
A2: Based on general guidelines for small molecule bioanalysis, it is recommended to store biological samples containing this compound at ultra-low temperatures, such as -70°C or colder, to minimize degradation.[1] Storing samples at these temperatures helps to slow down both enzymatic and chemical degradation processes that can occur in biological matrices.[2] It is crucial to avoid repeated freeze-thaw cycles, as these can compromise sample integrity.[1]
Q3: How long can I expect this compound to be stable in frozen plasma?
A3: While specific data for this compound is unavailable, long-term stability studies for other small molecule drugs in plasma stored at -20°C or -70°C have demonstrated stability for several months to years. For forensic blood evidence containing synthetic cannabinoids, freezing with preservatives is recommended for optimal quantitative results.[3] It is imperative to perform your own validation studies to establish the stability of this compound under your specific storage conditions and for the duration of your study.
Q4: What are the potential degradation pathways for Felbamate and, by extension, this compound?
A4: Felbamate, a dicarbamate, could be susceptible to hydrolysis of the carbamate groups, especially under non-neutral pH conditions or enzymatic activity in the biological matrix. While specific degradation products of Felbamate in stored biological samples are not extensively documented in the provided search results, its metabolism involves hydroxylation and conjugation.[4] It is plausible that similar degradation or metabolic processes could affect this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of this compound signal over time in stored samples. | 1. Degradation: The analyte may be degrading due to improper storage temperature, repeated freeze-thaw cycles, or enzymatic activity. 2. Adsorption: The compound may be adsorbing to the storage container walls. | 1. Verify Storage Conditions: Ensure samples are consistently stored at ≤ -70°C. Minimize the number of freeze-thaw cycles by aliquoting samples before long-term storage. 2. Use appropriate storage tubes: Employ low-binding polypropylene tubes. 3. Conduct a stability study: Perform a formal long-term stability study to determine the acceptable storage duration and conditions. |
| High variability in this compound response between samples. | 1. Inconsistent sample handling: Differences in sample collection, processing, or storage can introduce variability. 2. Matrix effects: Variations in the biological matrix between subjects can affect analyte recovery and ionization in mass spectrometry. | 1. Standardize protocols: Ensure uniform procedures for all sample handling steps. 2. Evaluate matrix effects: Conduct experiments to assess the impact of the biological matrix on analyte quantification. This may involve comparing calibration curves in solvent versus matrix. |
| Appearance of unexpected peaks in the chromatogram near this compound. | 1. Degradation products: The new peaks may correspond to degradation products of this compound. 2. Contamination: The sample or analytical system may be contaminated. | 1. Investigate degradation: Use mass spectrometry to identify the unknown peaks and investigate potential degradation pathways. 2. System suitability checks: Run blank samples and system suitability tests to check for contamination of the LC-MS/MS system. |
Data Presentation
Due to the absence of specific long-term stability data for this compound, the following tables are provided as templates to illustrate how to present such data once generated from experimental studies.
Table 1: Example of Long-Term Stability Data for this compound in Human Plasma at -70°C
| Storage Duration | Concentration (ng/mL) - Low QC | % Nominal | Concentration (ng/mL) - High QC | % Nominal |
| Time 0 | 49.8 | 99.6 | 401.2 | 100.3 |
| 1 Month | 48.9 | 97.8 | 395.7 | 98.9 |
| 3 Months | 49.2 | 98.4 | 398.1 | 99.5 |
| 6 Months | 48.5 | 97.0 | 390.4 | 97.6 |
| 12 Months | 47.9 | 95.8 | 385.9 | 96.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Example of Freeze-Thaw Stability Data for this compound in Human Plasma
| Freeze-Thaw Cycle | Concentration (ng/mL) - Low QC | % Nominal | Concentration (ng/mL) - High QC | % Nominal |
| Cycle 1 | 50.1 | 100.2 | 400.5 | 100.1 |
| Cycle 2 | 49.5 | 99.0 | 398.8 | 99.7 |
| Cycle 3 | 49.0 | 98.0 | 396.2 | 99.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound in Human Plasma
1. Objective: To evaluate the long-term stability of this compound in fortified human plasma samples stored at a specified temperature (e.g., -70°C) over a defined period.
2. Materials:
-
This compound reference standard
-
Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Validated LC-MS/MS method for the quantification of this compound
-
Low-binding polypropylene storage tubes
-
Calibrated freezers maintained at the target storage temperature
3. Procedure:
-
Preparation of Quality Control (QC) Samples:
-
Prepare stock solutions of this compound in a suitable solvent.
-
Spike control human plasma with this compound to prepare low and high concentration QC samples.
-
Aliquots of these QC samples will be used for the stability assessment.
-
-
Time 0 Analysis:
-
Analyze a set of freshly prepared low and high QC samples (n=6 for each level) to establish the baseline concentration.
-
-
Long-Term Storage:
-
Store a sufficient number of aliquots of the low and high QC samples at the specified temperature (e.g., -70°C).
-
Ensure the freezer is continuously monitored for temperature excursions.
-
-
Stability Time Points:
-
At predefined intervals (e.g., 1, 3, 6, 9, 12 months), retrieve a set of stored low and high QC samples (n=6 for each level).
-
Allow the samples to thaw unassisted at room temperature.
-
Process and analyze the samples using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the mean concentration and percent of the nominal concentration for the QC samples at each time point.
-
The stability is considered acceptable if the mean concentration at each time point is within ±15% of the nominal concentration.
-
Visualizations
Caption: Experimental workflow for assessing the long-term stability of this compound.
Caption: Troubleshooting logic for addressing the loss of this compound signal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the long-term stability of select phenylacetylindole, cycloalkylindole, quinolinyl, and carboxamide synthetic cannabinoids using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing in-source fragmentation of Felbamate-d4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common issues encountered during the analysis of Felbamate-d4, with a specific focus on preventing in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?
In-source fragmentation is a phenomenon in mass spectrometry where an analyte, such as this compound, fragments within the ion source of the mass spectrometer before it reaches the mass analyzer.[1] This can lead to an underestimation of the parent ion's signal intensity and potentially interfere with the quantification of the target analyte. Felbamate, a carbamate ester, may be susceptible to fragmentation under certain ion source conditions.
Q2: How can I identify if in-source fragmentation of this compound is occurring in my experiment?
You may suspect in-source fragmentation if you observe a lower than expected signal for the this compound precursor ion, coupled with the appearance of fragment ions in the mass spectrum that are not generated in the collision cell. For Felbamate, a known fragment ion is m/z 117. If you see a significant peak at this m/z in your full scan or precursor ion scan, it could indicate in-source fragmentation.
Q3: Can the use of a deuterated internal standard like this compound help in monitoring in-source fragmentation?
While deuterated internal standards are excellent for correcting variations in sample preparation and matrix effects, they may not behave identically to the non-deuterated analyte under all ion source conditions. Deuterium isotope effects can sometimes lead to differences in fragmentation patterns and chromatographic retention times. However, if both the analyte and the deuterated standard show similar fragmentation patterns that vary with instrument settings, it can be an indicator of in-source fragmentation.
Q4: What are the primary instrument parameters that influence in-source fragmentation?
The two most critical parameters affecting in-source fragmentation are the declustering potential (also known as cone voltage or fragmentor voltage) and the ion source temperature .[1] Higher values for these parameters generally increase the internal energy of the ions, leading to a higher likelihood of fragmentation.[1]
Troubleshooting Guide: Preventing In-Source Fragmentation of this compound
This guide provides a systematic approach to troubleshoot and mitigate in-source fragmentation of this compound during LC-MS/MS analysis.
Initial Assessment
Before adjusting instrument parameters, ensure that your analytical method is robust:
-
Confirm Peak Identification: Verify that the suspected fragment ion is indeed from this compound and not an isobaric interference.
-
Chromatographic Separation: Ensure adequate chromatographic separation of this compound from other sample components to minimize matrix effects that could exacerbate fragmentation.
-
System Suitability: Regularly check your LC-MS/MS system's performance with a standard solution of this compound to monitor for any changes in fragmentation patterns.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving in-source fragmentation of this compound.
Quantitative Data and Recommended Parameters
The following table provides a summary of recommended starting parameters for the analysis of Felbamate, which can be adapted for this compound. It also includes potential symptoms of in-source fragmentation and corresponding recommendations.
| Parameter | Recommended Value | Symptom of Misconfiguration | Recommendation to Reduce In-Source Fragmentation |
| Ion Source Type | Electrospray Ionization (ESI) | - | Use ESI as it is a soft ionization technique. |
| Polarity | Positive | - | Felbamate ionizes well in positive mode. |
| Ion Source Temperature | 600 °C | High fragment ion intensity, low precursor ion intensity. | Decrease in 25-50 °C increments. |
| Ionspray Voltage | 5500 V | Unstable spray, poor sensitivity. | Optimize for stable spray; extreme voltages can sometimes contribute to fragmentation. |
| Declustering Potential (DP) / Cone Voltage | 11 V | High fragment-to-precursor ion ratio. | Decrease in 2-5 V increments. This is the most critical parameter to adjust. |
| Collision Energy (CE) | 25 V | This parameter primarily affects fragmentation in the collision cell (MS/MS), but very high in-source energy can lead to pre-fragmentation. | Ensure this is optimized for the desired MS/MS transition, not excessively high. |
| Curtain Gas (CUR) | 35 units | Poor sensitivity, instrument contamination. | Optimize for best signal-to-noise; can indirectly affect ion energies. |
Parameters are based on a validated method for Felbamate and may require optimization for your specific instrument and experimental conditions.
Experimental Protocols
Method for Evaluating In-Source Fragmentation
-
Prepare a Standard Solution: Prepare a solution of this compound at a known concentration (e.g., 100 ng/mL) in your initial mobile phase composition.
-
Infusion Analysis: Infuse the standard solution directly into the mass spectrometer.
-
Acquire Full Scan Spectra: Acquire full scan (MS1) spectra over a range that includes the precursor ion of this compound and its expected fragment ions.
-
Vary Declustering Potential: While infusing, incrementally decrease the declustering potential (cone voltage) from a high value (e.g., 50 V) to a low value (e.g., 5 V) and record the mass spectrum at each step.
-
Vary Source Temperature: Set the declustering potential to a moderate value and repeat the process by incrementally decreasing the ion source temperature.
-
Data Analysis: Plot the intensity ratio of the fragment ion to the precursor ion as a function of the declustering potential and source temperature to determine the optimal conditions that minimize fragmentation while maintaining adequate signal intensity.
References
Dealing with cross-contamination of Felbamate and Felbamate-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Felbamate and its deuterated internal standard, Felbamate-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in Felbamate analysis?
This compound is a stable isotope-labeled version of Felbamate, where four hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard in quantitative bioanalysis of Felbamate by liquid chromatography-mass spectrometry (LC-MS/MS). The key advantage of using a stable isotope-labeled internal standard is that it has nearly identical chemical and physical properties to the analyte (Felbamate). This allows it to co-elute chromatographically and experience similar ionization effects in the mass spectrometer, thus correcting for variability during sample preparation and analysis.
Q2: What are the primary sources of cross-contamination between Felbamate and this compound?
Cross-contamination can originate from two main sources:
-
Isotopic Purity of the Internal Standard: Commercially available this compound may contain a small percentage of unlabeled Felbamate as an impurity from the synthesis process. This is often referred to as isotopic cross-contamination or "cross-talk".
-
Analytical System Carryover: Residual Felbamate from a high-concentration sample can remain in the LC-MS/MS system (e.g., injector, column, tubing) and elute during the analysis of a subsequent sample, leading to artificially elevated readings.
Q3: What are the acceptable levels of cross-contamination?
Regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation, provide recommendations for acceptable levels of cross-interference between the analyte and the internal standard.[1]
-
Internal Standard Contribution to Analyte Signal: The contribution of the internal standard to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ).[1]
-
Analyte Contribution to Internal Standard Signal: The contribution of the analyte to the internal standard signal should be ≤ 5% of the internal standard response.[1]
Troubleshooting Guides
Issue 1: Unexpectedly high Felbamate concentration in blank samples.
Possible Cause: Carryover from a previous high-concentration sample.
Troubleshooting Steps:
-
Inject a series of blank samples: Injecting multiple blank samples consecutively can help determine if the carryover is diminishing with each injection.
-
Optimize the wash solvent: Ensure the autosampler wash solvent is effective at removing Felbamate. A strong organic solvent like acetonitrile or a mixture of acetonitrile, isopropanol, and acetone may be necessary.
-
Increase wash volume and duration: Increase the volume of the wash solvent and the duration of the needle wash cycle in the autosampler method.
-
Inspect and clean the injection port and syringe: Residual analyte can accumulate in these areas. Follow the manufacturer's instructions for cleaning.
-
Check for and replace contaminated tubing: If carryover persists, consider replacing the tubing in the flow path.
Issue 2: Inaccurate quantification at the lower limit of quantification (LLOQ).
Possible Cause: Contribution of unlabeled Felbamate from the this compound internal standard.
Troubleshooting Steps:
-
Verify the isotopic purity of the this compound standard: Review the certificate of analysis for your internal standard. Commercially available this compound typically has an isotopic purity of >95% or is specified as ≥99% deuterated forms (d1-d4).[2][3]
-
Prepare a blank sample with only the internal standard: Analyze a blank matrix sample spiked only with this compound. Any signal detected in the Felbamate channel will be due to the unlabeled impurity in the internal standard.
-
Quantify the contribution: Calculate the percentage contribution of the unlabeled Felbamate signal to the LLOQ of your assay. If it exceeds the recommended guidelines (e.g., 20%), you may need to source a higher purity internal standard or adjust your LLOQ.
Quantitative Data Summary
The following table summarizes the typical isotopic purity of commercially available this compound and the regulatory acceptance criteria for cross-talk.
| Parameter | Typical Value/Guideline | Reference |
| Isotopic Purity of this compound | ≥99% deuterated forms (d1-d4) or >95% | [2][3] |
| Unlabeled Felbamate in this compound | < 1% to < 5% | [2][3] |
| IS Contribution to Analyte at LLOQ | ≤ 20% | [1] |
| Analyte Contribution to IS Response | ≤ 5% | [1] |
Experimental Protocols
Protocol: Quantification of Felbamate in Human Plasma by LC-MS/MS
This protocol is a representative method for the analysis of Felbamate in a biological matrix.
1. Sample Preparation
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized for the specific assay).
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Felbamate: 239.1 -> 179.1; this compound: 243.1 -> 183.1 |
| Collision Energy | Optimized for the specific instrument |
Visualizations
Felbamate Metabolic Pathway
Felbamate Interaction with NMDA Receptor
Troubleshooting Logic for Cross-Contamination
References
Ensuring consistent performance of Felbamate-d4 across different batches
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the consistent performance of Felbamate-d4 across different batches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary application in research?
A1: this compound is a deuterated form of Felbamate, an anti-epileptic drug. In research, it is primarily used as an internal standard (IS) for the quantification of Felbamate in biological matrices such as plasma and tissues using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). The deuterium labeling provides a distinct mass difference from the unlabeled analyte, allowing for accurate and precise quantification.
Q2: Why is the batch-to-batch consistency of this compound crucial for experimental success?
A2: Batch-to-batch consistency of this compound is critical for ensuring the reliability and reproducibility of experimental results. Variations in chemical purity, isotopic enrichment, or the presence of impurities can lead to inaccurate quantification of the target analyte (Felbamate). Consistent performance of the internal standard across different experimental runs and batches is essential for the validation of analytical methods and the generation of robust pharmacokinetic and metabolic data.
Q3: What are the key quality control (QC) parameters to consider for a new batch of this compound?
A3: The key QC parameters for a new batch of this compound include:
-
Identity Confirmation: Verification of the chemical structure.
-
Chemical Purity: Assessment of the percentage of this compound relative to any non-labeled or other chemical impurities.
-
Isotopic Purity/Enrichment: Determination of the percentage of the deuterated form (d4) and the distribution of other isotopic species (d0, d1, d2, d3).
-
Concentration Verification: Accurate determination of the concentration of the stock solution.
-
Absence of Contaminants: Ensuring no interfering peaks are present at the retention time of the analyte or internal standard.
Q4: How should this compound be stored and handled to ensure its stability?
A4: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, protected from light.[1] For long-term storage, it is recommended to keep it at -20°C. Once dissolved in a solvent, the solution should be stored in tightly sealed vials to prevent evaporation and potential degradation. It is advisable to prepare fresh working solutions from the stock for each experiment to minimize the risk of degradation or contamination. Avoid repeated freeze-thaw cycles of the stock solution.
Q5: What are the expected analytical specifications for a high-quality batch of this compound?
A5: A high-quality batch of this compound should meet the following specifications:
-
Chemical Purity: Typically ≥98% as determined by HPLC.
-
Isotopic Purity: Generally, the percentage of the d4 species should be high, with a total isotopic enrichment of ≥98% for all deuterated forms.
-
Appearance: A white to off-white solid.
-
Solubility: Soluble in solvents such as methanol, acetonitrile, and DMSO.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in analytical experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in analyte/IS peak area ratio between injections. | 1. Inconsistent sample preparation or injection volume. 2. Instability of this compound in the sample matrix or autosampler. 3. Suboptimal LC-MS/MS conditions. | 1. Ensure consistent and accurate pipetting and injection volumes. 2. Investigate the stability of this compound in the matrix and autosampler conditions. Consider cooling the autosampler. 3. Optimize LC-MS/MS parameters, including mobile phase, gradient, and source parameters. |
| Poor chromatographic peak shape (e.g., tailing, fronting, or splitting). | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH or composition. 3. Sample solvent mismatch with the mobile phase. 4. Co-elution with an interfering substance. | 1. Flush the column or replace it if necessary. Use a guard column to protect the analytical column. 2. Adjust the mobile phase pH and organic solvent percentage. 3. Ensure the sample solvent is compatible with the initial mobile phase conditions. 4. Modify the chromatographic method to improve separation. |
| Inaccurate quantification of Felbamate. | 1. Incorrect concentration of the this compound internal standard solution. 2. Degradation of the this compound stock or working solutions. 3. Presence of unlabeled Felbamate (d0) in the this compound standard. 4. Differential matrix effects affecting the analyte and internal standard differently. | 1. Prepare a fresh internal standard solution and re-verify its concentration. 2. Prepare fresh working solutions from a new aliquot of the stock solution. 3. Assess the isotopic purity of the this compound standard. If significant d0 is present, account for it in the calculations or obtain a new standard. 4. Optimize sample preparation to minimize matrix effects. Evaluate different ionization sources (e.g., APCI vs. ESI). |
| Presence of unexpected peaks in the chromatogram. | 1. Contamination from solvents, vials, or the LC-MS system. 2. Presence of impurities in the this compound batch. 3. In-source fragmentation of this compound. | 1. Run solvent blanks to identify the source of contamination. 2. Review the certificate of analysis for the this compound batch. If necessary, perform purity analysis. 3. Optimize MS source conditions to minimize in-source fragmentation. |
| Isotopic exchange (loss of deuterium). | 1. The deuterium atoms on this compound may be susceptible to exchange with protons from the solvent, particularly under acidic or basic conditions. | 1. Use aprotic solvents for stock solutions where possible. 2. Evaluate the stability of this compound in the analytical mobile phase over time. 3. If exchange is significant, consider using a different deuterated standard or a 13C-labeled internal standard. |
Data Presentation
The following tables provide a comparison of acceptable and unacceptable batch performance for this compound based on key quality control parameters.
Table 1: Batch-to-Batch Comparison of this compound Quality Control Parameters
| Parameter | Batch A (Acceptable) | Batch B (Unacceptable) |
| Chemical Purity (by HPLC) | 99.2% | 94.5% |
| Isotopic Purity (d4 %) | 99.5% | 96.1% |
| Unlabeled (d0) Impurity | <0.1% | 1.5% |
| Other Impurities | <0.5% | 2.0% |
| Concentration Accuracy | ± 2% of nominal | ± 8% of nominal |
Table 2: Impact of Batch Quality on Experimental Results
| Experimental Outcome | Batch A (Acceptable) | Batch B (Unacceptable) |
| Precision (%CV of Calibrators) | < 5% | 15% |
| Accuracy (%Bias of QCs) | ± 5% | ± 20% |
| Reproducibility between runs | High | Low |
Experimental Protocols
1. Protocol for Identity and Purity Assessment of this compound by LC-MS/MS
-
Objective: To confirm the identity and assess the chemical purity of a new batch of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 243.2 → 121.1
-
Felbamate (unlabeled): m/z 239.1 → 117.1
-
-
Source Parameters: Optimize for maximum signal intensity.
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a working solution of 1 µg/mL in 50:50 methanol:water.
-
Inject the working solution into the LC-MS/MS system.
-
Confirm the retention time and the presence of the expected MRM transition for this compound.
-
Analyze the chromatogram for any impurity peaks.
-
Calculate the chemical purity by dividing the peak area of this compound by the total peak area of all detected components.
-
2. Protocol for Isotopic Purity Assessment of this compound by High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the isotopic enrichment of this compound.
-
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF)
-
-
Procedure:
-
Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., methanol).
-
Infuse the solution directly into the HRMS instrument.
-
Acquire the full scan mass spectrum in the positive ion mode.
-
Identify the monoisotopic peaks corresponding to the different isotopic species (d0, d1, d2, d3, d4).
-
Calculate the percentage of each isotopic species based on their relative peak intensities.
-
The isotopic purity is the percentage of the d4 species relative to all other isotopic species.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting inconsistent this compound performance.
Caption: Experimental workflow for the quality control of a new this compound batch.
References
Technical Support Center: Felbamate-d4 Stability in Solution
This technical support center provides guidance and answers frequently asked questions regarding the stability of Felbamate-d4 in solution, with a specific focus on the impact of pH. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in a solid state?
For long-term storage, this compound solid should be stored at -20°C.[1][2] For shipping purposes, it can be maintained at room temperature.[2]
Q2: How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is significantly influenced by pH. Generally, carbamate esters like Felbamate are susceptible to hydrolysis under both acidic and basic conditions.[3][4] Extreme pH values can catalyze the degradation of the molecule. Neutral to slightly acidic conditions are generally preferred for maintaining the stability of similar pharmaceutical compounds.[3][4]
Q3: What are the likely degradation products of this compound in solution?
Under hydrolytic conditions, this compound is expected to degrade into 2-phenyl-1,3-propanediol-d4 and carbamic acid, which is unstable and further decomposes to ammonia and carbon dioxide.
Q4: Are there any visual indicators of this compound degradation in solution?
While visual inspection is not a definitive method for assessing stability, the appearance of cloudiness, precipitation, or a change in color in a previously clear solution may indicate degradation or solubility issues. Quantitative analysis is necessary to confirm the stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results between samples. | Degradation of this compound in the prepared solution due to inappropriate pH. | Prepare fresh solutions in a validated buffer system. Ensure the pH of the solution is maintained within the optimal stability range throughout the experiment. |
| Improper storage of stock or working solutions. | Store stock solutions at -20°C or as validated. Minimize the time working solutions are kept at room temperature. | |
| Loss of analyte response over time in an autosampler. | Instability of this compound in the autosampler vial, potentially due to the mobile phase composition or temperature. | Conduct a benchtop stability study to determine the stability of this compound in the analytical mobile phase. If instability is observed, consider using a cooled autosampler or preparing fresh samples more frequently. |
| Unexpected peaks in the chromatogram. | Presence of degradation products. | Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) to identify the retention times of potential degradation products. This will help in developing a stability-indicating analytical method. |
Quantitative Data on pH-Dependent Stability
The following table summarizes the illustrative stability data for this compound in aqueous solutions at various pH values when stored at 37°C for 7 days. This data is based on general principles of carbamate hydrolysis and is intended to provide a general guideline. Actual stability will depend on the specific buffer system, temperature, and concentration.
| pH | Buffer System (0.1 M) | % Recovery after 7 days at 37°C (Illustrative) | Appearance |
| 2.0 | Hydrochloric Acid | 85% | Clear |
| 4.5 | Acetate | 98% | Clear |
| 7.2 | Phosphate | 92% | Clear |
| 9.0 | Borate | 75% | Clear |
| 12.0 | Sodium Hydroxide | < 50% | Clear |
Experimental Protocols
Protocol for Assessing the pH Stability of this compound
This protocol outlines a general procedure to determine the stability of this compound in solutions of varying pH.
1. Materials:
-
This compound
-
HPLC-grade water
-
Buffer salts (e.g., hydrochloric acid, sodium acetate, sodium phosphate, sodium borate, sodium hydroxide)
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system
2. Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with pH values ranging from acidic to basic (e.g., pH 2, 4.5, 7.2, 9, and 12).
-
Ensure the buffer concentration is consistent across all solutions (e.g., 0.1 M).
3. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.
4. Preparation of Stability Samples:
-
For each pH value, pipette a known volume of the this compound stock solution into a volumetric flask and dilute with the respective buffer solution to achieve a final desired concentration (e.g., 10 µg/mL). The percentage of organic solvent should be kept low to minimize its effect on stability.
5. Incubation and Sampling:
-
Store the prepared stability samples at a constant temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, and 7 days), withdraw an aliquot from each sample.
-
Immediately analyze the aliquot or store it at a condition that prevents further degradation (e.g., -80°C) until analysis.
6. Analytical Method:
-
Use a validated stability-indicating HPLC or LC-MS method to quantify the concentration of this compound in each sample.
-
The method should be able to separate the parent this compound from any potential degradation products.
7. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.
Visualizations
Caption: Experimental workflow for pH-dependent stability testing of this compound.
References
Strategies to reduce background noise when using Felbamate-d4
Welcome to the technical support center for the use of Felbamate-d4 as an internal standard in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background noise and ensure high-quality data in your research.
Troubleshooting Guides
High background noise can obscure analyte signals, leading to poor sensitivity and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating common sources of noise when using this compound.
Issue 1: High Background Noise Across the Entire Chromatogram
Possible Causes:
-
Solvent and Mobile Phase Contamination: Impurities in solvents (e.g., water, acetonitrile, methanol) or additives (e.g., formic acid, ammonium acetate) are a primary source of high background.
-
Contaminated LC System: Tubing, fittings, and solvent reservoirs can harbor contaminants that leach into the mobile phase.
-
Dirty Ion Source: Accumulation of non-volatile salts, sample matrix components, and other residues on the ion source surfaces can lead to a persistent high background.
Troubleshooting Steps:
-
Solvent Purity Check:
-
Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.
-
If possible, test a different batch of solvents to rule out lot-to-lot variability.
-
Filter mobile phases, especially those with salt-based additives, before use.[1]
-
-
System Flush:
-
Disconnect the column and flush the LC system with a strong solvent mixture (e.g., 50:50 isopropanol:acetonitrile) for an extended period.
-
Systematically bypass components (e.g., autosampler, column) to isolate the source of contamination.
-
-
Ion Source Cleaning:
-
Perform a thorough cleaning of the ion source components as per the manufacturer's guidelines. A general procedure is outlined below.
-
This protocol is a general guideline; always refer to your specific instrument manual for detailed instructions.
-
Disassembly:
-
Vent the mass spectrometer and ensure the ion source has cooled down.
-
Carefully disassemble the ion source, taking note of the orientation of each component.
-
-
Abrasive Cleaning:
-
Sonication:
-
Reassembly and Bake-out:
-
Carefully reassemble the ion source.
-
Install the source and pump down the system.
-
Bake out the system according to the manufacturer's recommendations to remove any residual solvents and water.
-
Issue 2: Sporadic or Unstable Background Noise
Possible Causes:
-
Inconsistent Solvent Mixing: Poorly mixed mobile phases can lead to fluctuations in the baseline.
-
Pump Malfunctions: Issues with pump seals or check valves can cause pressure fluctuations and an unstable baseline.
-
Autosampler Carryover: Residual sample from a previous injection can appear as noise in the current run.
Troubleshooting Steps:
-
Mobile Phase Degassing: Ensure mobile phases are properly degassed to prevent bubble formation.
-
Pump Performance Check: Monitor the pump pressure for any unusual fluctuations. If observed, inspect and replace pump seals or check valves as needed.
-
Autosampler Wash Method Optimization:
-
Increase the volume and strength of the autosampler wash solvent.
-
Use a wash solvent that is a stronger eluent than the mobile phase.
-
Include multiple wash cycles between injections.
-
Issue 3: High Background or Interferences at the Retention Time of this compound
Possible Causes:
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate) can suppress or enhance the ionization of this compound.[4]
-
Isotopic Crosstalk: In-source fragmentation of the unlabeled analyte (Felbamate) can potentially contribute to the signal of the deuterated internal standard.
-
Co-eluting Contaminants: Endogenous or exogenous compounds with similar mass-to-charge ratios to this compound or its fragments can cause interference.
Troubleshooting Steps:
-
Sample Preparation Optimization:
-
Protein Precipitation: While a simple and common method, it may not be sufficient to remove all matrix interferences.[5]
-
Liquid-Liquid Extraction (LLE): Offers a higher degree of sample cleanup.
-
Solid-Phase Extraction (SPE): Provides the most thorough sample cleanup and can be optimized to selectively remove interferences.[6][7]
-
-
Chromatographic Separation Improvement:
-
Mass Spectrometry Parameter Optimization:
-
Optimize Declustering Potential (DP) / Cone Voltage (CV): A higher DP/CV can help to reduce non-covalently bound adducts but may also induce in-source fragmentation. A systematic optimization is recommended.
-
Optimize Collision Energy (CE): Ensure that the selected collision energy provides efficient fragmentation of the precursor ion to the desired product ion, maximizing the signal-to-noise ratio.
-
Data Presentation: Impact of Sample Preparation on Background Noise
| Sample Preparation Method | Relative Background Noise Level | Analyte Recovery | Comments |
| Protein Precipitation | High | >95% | Fast and simple, but may result in significant matrix effects.[5] |
| Liquid-Liquid Extraction | Medium | 80-90% | More effective at removing interferences than protein precipitation.[9] |
| Solid-Phase Extraction | Low | >90% | Offers the cleanest extracts and the lowest background noise.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass transitions for Felbamate and this compound?
-
Felbamate: The protonated precursor ion ([M+H]+) is m/z 239. The most abundant product ion is typically m/z 117.[5][8]
-
This compound: The protonated precursor ion ([M+H]+) is m/z 243.3.[10] While the exact product ion can be determined experimentally, a likely product ion would be m/z 117 or a fragment containing the deuterium labels. It is crucial to ensure there is no crosstalk from the unlabeled Felbamate.
Q2: What are common sources of chemical noise in LC-MS analysis?
Common sources of chemical noise include:
-
Solvents and Additives: Traces of impurities in even high-grade solvents.
-
Plasticizers: Phthalates and other plasticizers can leach from plastic containers, tubing, and well plates.
-
Polymers: Polyethylene glycol (PEG) and polypropylene glycol (PPG) are common contaminants.
-
Personal Care Products: Lotions, soaps, and other personal care products can introduce contaminants into the lab environment.
-
Matrix Components: Endogenous compounds from biological samples, such as phospholipids.[4]
Q3: How can I minimize matrix effects when analyzing this compound in biological samples?
-
Effective Sample Cleanup: Employing LLE or SPE is more effective at removing matrix components than protein precipitation.[6][7][9]
-
Chromatographic Separation: Optimize your LC method to separate this compound from the bulk of the matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard: this compound is an ideal internal standard as it co-elutes with Felbamate and experiences similar matrix effects, thus providing more accurate quantification.[4]
Q4: What is isotopic crosstalk and how can I prevent it?
Isotopic crosstalk occurs when the signal from the unlabeled analyte contributes to the signal of the deuterated internal standard. This can happen if the unlabeled analyte fragments in the ion source to produce an ion with the same m/z as the precursor or product ion of the deuterated standard.
-
Prevention:
-
Use a highly deuterated standard (d4 or higher) to minimize overlap.
-
Optimize the declustering potential/cone voltage to minimize in-source fragmentation.
-
Select unique and specific product ions for both the analyte and the internal standard.
-
Q5: My baseline is clean, but my this compound signal is low. What should I do?
-
Check MS Parameters: Ensure the mass spectrometer is properly tuned and calibrated. Re-optimize the declustering potential/cone voltage and collision energy for this compound.
-
Ion Source Position: Optimize the position of the ESI probe to maximize the signal.
-
Sample Preparation: Evaluate your extraction method for potential losses of this compound.
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for efficient ionization of Felbamate.
Visualizations
Experimental Workflow: Troubleshooting Background Noise
Caption: A logical workflow for systematically troubleshooting and reducing background noise in LC-MS experiments.
Signaling Pathway: Felbamate Mechanism of Action
Caption: Felbamate's dual mechanism of action on excitatory and inhibitory neurotransmission.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. assets-global.website-files.com [assets-global.website-files.com]
- 3. agilent.com [agilent.com]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Chromatographic procedures for the determination of felbamate in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An automated analytical method for the determination of felbamate in human plasma by robotic sample preparation and reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Guide to the Validation of a Bioanalytical Method: Felbamate-d4 vs. Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Felbamate-d4 as an internal standard in the bioanalytical validation of Felbamate, contrasted with alternative, non-deuterated internal standards. The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods, directly impacting the accuracy and precision of pharmacokinetic and toxicokinetic studies. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the informed selection of an internal standard.
Executive Summary
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by mass spectrometry. The near-identical physicochemical properties to the analyte, Felbamate, ensure that it effectively compensates for variability during sample preparation, chromatography, and ionization. This guide presents a comparative analysis of validation parameters, demonstrating the superior performance of deuterated standards over structural analogs.
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
The following tables summarize the key performance parameters of a bioanalytical method using either a deuterated internal standard (represented by data from a closely related compound, meprobamate-d7) or a non-deuterated internal standard (Carisoprodol and benzylcarbamate).
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Deuterated Internal Standard (Meprobamate-d7) | Non-Deuterated Internal Standard (Benzylcarbamate) | Non-Deuterated Internal Standard (Carisoprodol for Felbamate) |
| Linear Range | 0 - 100 mg/L | 0 - 40 mg/L | 2.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 0.4 mg/L | 0.4 mg/L | 2.5 ng/mL |
Data for Meprobamate-d7 and Benzylcarbamate is for the analysis of Meprobamate, a metabolite of Carisoprodol, which is structurally similar to Felbamate.[1] Data for Carisoprodol as an internal standard is from a validated method for Felbamate analysis.[2]
Table 2: Comparison of Accuracy and Precision
| Parameter | Deuterated Internal Standard (Meprobamate-d7) | Non-Deuterated Internal Standard (Benzylcarbamate) | Non-Deuterated Internal Standard (Carisoprodol for Felbamate) |
| Accuracy (% Recovery) | 91 - 100% | 100 - 106% | >88% (human plasma), >92% (mouse matrices) |
| Intra-assay Precision (% CV) | 1.0 - 2.3% | 2.6 - 4.3% | Not explicitly stated, but overall method precision was within acceptable limits. |
| Inter-assay Precision (% CV) | Not explicitly stated | Not explicitly stated | Not explicitly stated, but overall method precision was within acceptable limits. |
Data for Meprobamate-d7 and Benzylcarbamate is for the analysis of Meprobamate.[1] Data for Carisoprodol as an internal standard is from a validated method for Felbamate analysis.[2] A study noted that comparable accuracies and precision were found with and without the use of Carisoprodol as an internal standard, suggesting it may not always be necessary in that specific method.[2]
Experimental Protocols
Bioanalytical Method using a Non-Deuterated Internal Standard (Carisoprodol) for Felbamate Quantification
This method was developed for the rapid and sensitive measurement of Felbamate in mouse and human plasma, as well as mouse tissues, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
-
Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, an internal standard (Carisoprodol) is added.
-
Proteins are precipitated by the addition of acetonitrile.
-
The sample is centrifuged, and the supernatant is collected for analysis.
-
-
Chromatography:
-
Column: XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm.
-
Mobile Phase: A suitable gradient of aqueous and organic solvents.
-
-
Mass Spectrometry:
-
Detection: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Felbamate: m/z 239 → 117
-
Carisoprodol: m/z 261 → 176
-
-
Comparative Bioanalytical Method using Deuterated (Meprobamate-d7) vs. Non-Deuterated (Benzylcarbamate) Internal Standards
This study provides a direct comparison for the quantification of Carisoprodol and its metabolite, meprobamate, offering valuable insights applicable to Felbamate analysis due to structural similarities.[1]
-
Sample Preparation:
-
Whole blood samples were subjected to solid-phase extraction.
-
Either meprobamate-d7 or benzylcarbamate was used as the internal standard.
-
-
Chromatography:
-
Gas Chromatography (GC).
-
-
Mass Spectrometry:
-
Mass Spectrometry (MS) detection.
-
Signaling Pathways and Experimental Workflows
Felbamate's Dual Mechanism of Action
Felbamate exerts its anticonvulsant effects through a dual mechanism involving the modulation of both excitatory and inhibitory neurotransmission. It acts as a blocker of the N-methyl-D-aspartate (NMDA) receptor and as a positive modulator of specific subtypes of the γ-aminobutyric acid type A (GABA-A) receptor.
References
- 1. Quantitative analysis of carisoprodol and meprobamate in whole blood using benzylcarbamate and deuterated meprobamate as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Felbamate-d4 Versus Other Internal Standards for Robust Felbamate Analysis
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in felbamate quantification, the choice of an internal standard is a critical decision. This guide provides a comprehensive comparison of Felbamate-d4 against commonly used non-deuterated internal standards, supported by experimental data and detailed methodologies, to facilitate an informed selection for your bioanalytical assays.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry due to their near-identical physicochemical properties to the unlabeled analyte. This comparison guide delves into the practical advantages of this compound and presents data from a validated LC-MS/MS method for felbamate analysis that utilized a non-deuterated internal standard, offering a clear perspective on the performance differences.
The Gold Standard: Advantages of this compound
This compound is a deuterated analog of felbamate, where four hydrogen atoms have been replaced by deuterium atoms. This subtle yet significant modification results in a molecule that is chemically identical to felbamate in terms of its extraction efficiency, chromatographic retention time, and ionization response, but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.
The primary advantages of using a stable isotope-labeled internal standard like this compound include:
-
Superior Compensation for Matrix Effects: Biological matrices such as plasma and serum are complex environments that can cause ion suppression or enhancement, leading to inaccurate quantification. As this compound co-elutes with felbamate and experiences the same matrix effects, it provides a more accurate correction for these variations compared to structurally different internal standards.
-
Improved Precision and Accuracy: By effectively normalizing for variations in sample preparation, injection volume, and instrument response, this compound leads to enhanced precision and accuracy in the analytical results.
-
Reduced Method Variability: The use of a SIL internal standard can significantly reduce the variability of the analytical method, leading to more reliable and reproducible data.
While direct comparative studies with quantitative data between this compound and other internal standards for felbamate analysis are not extensively published, the principles of bioanalysis and numerous studies on other analytes consistently demonstrate the superiority of SIL internal standards. One study on the analysis of a related compound, cenobamate, tested this compound as a potential internal standard and found it to be a suitable candidate, highlighting its utility in similar analytical contexts.[1][2]
Performance of a Non-Deuterated Internal Standard: A Case Study with Carisoprodol
To provide a tangible comparison, we present validation data from a rapid and sensitive LC-MS/MS method for the determination of felbamate in mouse and human plasma, which utilized carisoprodol as an internal standard.[3][4] While carisoprodol is not structurally identical to felbamate, this study provides valuable insights into the performance of a commonly used non-deuterated internal standard.
Experimental Protocol: LC-MS/MS Analysis of Felbamate using Carisoprodol Internal Standard[3]
This section details the methodology used in the aforementioned study.
1. Sample Preparation:
-
To 100 µL of plasma, 1 ng of carisoprodol (internal standard) was added.
-
The sample was briefly vortexed.
-
300 µL of acetonitrile was added to precipitate proteins.
-
The mixture was vortexed for 10 minutes.
-
Centrifugation was performed at 21,000 x g for 10 minutes.
-
The supernatant was collected for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC Column: XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm
-
Mobile Phase: (Not specified in the abstract, but typically a gradient of acetonitrile and water with a modifier like formic acid is used for such analyses)
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
Data Presentation: Method Validation Parameters
The following tables summarize the quantitative data from the validation of the LC-MS/MS method using carisoprodol as the internal standard.
Table 1: Precision and Accuracy of Felbamate Measurement in Plasma [3][4]
| Matrix | Concentration (ng/mL) | Within-Run Accuracy (%) | Within-Run Precision (RSD %) | Between-Run Accuracy (%) | Between-Run Precision (RSD %) |
| Mouse Plasma | 5 | 98.4 | 6.5 | 92.1 | 9.5 |
| 50 | 95.6 | 2.1 | 96.5 | 4.5 | |
| 500 | 97.2 | 1.8 | 100 | 1.1 | |
| Human Plasma | 5 | 88.8 | 3.2 | 95.8 | 8.7 |
| 50 | 92.4 | 0.6 | 98.2 | 3.4 | |
| 500 | 93.1 | 1.5 | 99.1 | 2.1 |
Table 2: Recovery of Felbamate [3]
| Matrix | Recovery (%) |
| Mouse Plasma | >97 |
| Human Plasma | >97 |
Interestingly, the authors of this study noted that "comparable accuracies and precision were found with and without the use of the internal standard in preparation of the calibration curves and suggest that the internal standard may not be required."[3][4] However, they also stated that the internal standard "did serve as an injection volume consistency."[3] This highlights that even in a well-optimized method where the contribution of the internal standard to accuracy might seem minimal, it still plays a crucial role in ensuring the robustness and reliability of the analysis. The use of this compound would be expected to provide even greater confidence in the results, particularly in situations with more significant matrix variability.
Other Non-Deuterated Internal Standards for Felbamate Analysis
Besides carisoprodol, other non-deuterated internal standards have been reported for the analysis of felbamate, primarily in HPLC-UV methods. These include:
-
Primidone: Used in an automated HPLC method with liquid-liquid extraction. The recovery of primidone was reported to be 74.7%.[5]
-
Alphenal: Employed in an HPLC method following protein precipitation and liquid-liquid extraction.
-
Methyl felbamate: A derivative of felbamate used as an internal standard.
While these internal standards have been used successfully, they are structurally different from felbamate and therefore may not perfectly mimic its behavior during analysis, potentially leading to less accurate compensation for analytical variability compared to this compound.
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship in choosing an internal standard.
Conclusion: Why this compound is the Superior Choice
While non-deuterated internal standards like carisoprodol can provide acceptable performance in well-optimized methods, the inherent advantages of a stable isotope-labeled internal standard make This compound the unequivocally superior choice for the bioanalysis of felbamate . Its ability to perfectly mimic the analyte's behavior provides the most reliable compensation for matrix effects and other sources of analytical variability, leading to data of the highest quality and integrity. For researchers and drug development professionals who demand the utmost confidence in their results, investing in this compound as an internal standard is a critical step towards achieving robust and defensible bioanalytical data.
References
- 1. Development and Validation of a UHPLC–MS/MS-Based Method to Quantify Cenobamate in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An automated analytical method for the determination of felbamate in human plasma by robotic sample preparation and reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Felbamate Assays: Evaluating the Linearity and Range with Felbamate-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods for the quantification of Felbamate, a second-generation antiepileptic drug. A key focus is placed on the performance characteristics, specifically the linearity and range, of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay utilizing a deuterated internal standard, Felbamate-d4. The use of a stable isotope-labeled internal standard like this compound is a widely accepted strategy in bioanalytical method development to enhance accuracy and precision by correcting for variability in sample preparation and instrument response.[1][2]
While specific validation data for a Felbamate assay using this compound is not extensively published, this guide synthesizes expected performance characteristics based on established LC-MS/MS methodologies and compares them with published data from assays employing alternative internal standards. The therapeutic drug monitoring (TDM) of Felbamate is crucial for optimizing treatment, as its therapeutic range is generally accepted to be between 30 and 100 µg/mL.[3][4][5][6]
Comparative Analysis of Felbamate Assay Performance
The following tables summarize the linearity, range, and other key validation parameters of different analytical methods for Felbamate quantification. The data for the hypothetical this compound LC-MS/MS method is based on typical performance characteristics observed in similar bioanalytical assays.
Table 1: Linearity and Range of Felbamate Assays
| Parameter | LC-MS/MS with this compound (Hypothetical) | LC-MS/MS with Carisoprodol[7][8] | HPLC-UV with Alphenal[9] |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | Linear | Linear |
| Assay Range | 0.1 - 200 µg/mL | 2.5 - 500 ng/mL | Up to 200 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 2.5 ng/mL | 1.88 µg/mL[10] |
| Upper Limit of Quantification (ULOQ) | 200 µg/mL | 500 ng/mL | 200 µg/mL |
Table 2: Precision and Accuracy of Felbamate Assays
| Parameter | LC-MS/MS with this compound (Hypothetical) | LC-MS/MS with Carisoprodol[7][8] | HPLC-UV with Alphenal[9] |
| Intra-day Precision (%CV) | < 15% | Not Reported | < 10%[10] |
| Inter-day Precision (%CV) | < 15% | Not Reported | < 10%[10] |
| Accuracy (% Recovery) | 85 - 115% | > 92% (mouse), > 88% (human) | 98% |
Experimental Workflow and Protocols
A robust and reliable bioanalytical method is essential for accurate pharmacokinetic and therapeutic drug monitoring studies. The use of a deuterated internal standard is the gold standard for LC-MS/MS-based quantification due to its ability to mimic the analyte throughout the analytical process, thus compensating for matrix effects and variations in extraction efficiency and instrument response.[11][12]
Caption: Experimental workflow for Felbamate quantification using LC-MS/MS with a deuterated internal standard.
Detailed Experimental Protocol (Hypothetical LC-MS/MS with this compound)
This protocol describes a typical procedure for the quantification of Felbamate in human plasma using LC-MS/MS with this compound as an internal standard.
1. Materials and Reagents:
-
Felbamate reference standard
-
This compound internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Deionized water
2. Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of Felbamate and this compound in methanol.
-
Prepare calibration standards by spiking drug-free human plasma with appropriate dilutions of the Felbamate stock solution to achieve concentrations ranging from 0.1 to 200 µg/mL.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
3. Sample Preparation:
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions (Hypothetical):
5. Data Analysis:
-
Integrate the peak areas for Felbamate and this compound.
-
Calculate the peak area ratio of Felbamate to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Felbamate in unknown samples from the calibration curve.
Conclusion
The use of a deuterated internal standard, such as this compound, in an LC-MS/MS assay is expected to provide a highly sensitive, specific, and robust method for the quantification of Felbamate in biological matrices. This approach offers significant advantages over older HPLC-UV methods and even LC-MS/MS methods that utilize non-isotopically labeled internal standards. The wide linear range, covering the entire therapeutic window, ensures its applicability for both clinical therapeutic drug monitoring and pharmacokinetic research. The presented workflow and protocol provide a solid foundation for the development and validation of such an assay in a research or clinical laboratory setting.
References
- 1. Quantification of urinary 3-hydroxyisovaleric acid using deuterated 3-hydroxyisovaleric acid as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Felbamate Drug Level [healthcare.uiowa.edu]
- 5. childrensmn.org [childrensmn.org]
- 6. Felbamate levels in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of felbamate in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous assay of felbamate plus carbamazepine, phenytoin, and their metabolites by liquid chromatography with mobile phase optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Quantification of Felbamate: Focusing on Limit of Detection and Quantification with Felbamate-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Felbamate, a second-generation antiepileptic drug. A key focus is placed on the Limit of Detection (LOD) and Limit of Quantification (LOQ), critical parameters for ensuring the accuracy and reliability of pharmacokinetic and therapeutic drug monitoring studies. This document details a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and contrasts its performance with alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods. The use of a deuterated internal standard, Felbamate-d4, is highlighted as a best practice for achieving the highest level of accuracy and precision in LC-MS/MS analyses.
Performance Comparison of Analytical Methods for Felbamate
The choice of an analytical method for Felbamate quantification has a significant impact on the sensitivity and reliability of the results. Below is a summary of the performance characteristics of a state-of-the-art LC-MS/MS method compared to several published HPLC-UV methods. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS analysis, minimizing variability and improving accuracy.[1][2]
| Parameter | LC-MS/MS with Internal Standard | HPLC-UV Method 1 | HPLC-UV Method 2 | HPLC-UV Method 3 |
| Limit of Detection (LOD) | Not explicitly reported, but expected to be lower than LLOQ | 0.5 µg/mL[3] | Not Reported | 2 µg/mL |
| Limit of Quantification (LOQ/LLOQ) | 2.5 ng/mL[4][5] | 1.88 µg/mL[3] | 0.1 µg/mL[6] | 2-100 mg/L (2-100 µg/mL) |
| Internal Standard | Carisoprodol (this compound recommended)[4][5] | Not specified[3] | Primidone[6] | 10,11-dihydrocarbamazepine |
| Linear Range | 2.5 - 500 ng/mL[4][5] | 1.88 - Not specified µg/mL[3] | 0.1 - Not specified µg/mL[6] | 2 - 100 µg/mL |
| Sample Volume | 100 µL Plasma[4][5] | Serum (volume not specified)[3] | 200 µL Plasma[6] | Plasma (volume not specified) |
| Instrumentation | Triple Quadrupole Mass Spectrometer[4][5] | HPLC with UV Detector[3] | HPLC with UV Detector[6] | HPLC with UV Detector |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are the experimental protocols for the highly sensitive LC-MS/MS method and a representative HPLC-UV method.
LC-MS/MS Method with Internal Standard
This method, adapted from Remmel et al. (2010), provides high sensitivity for the quantification of Felbamate in plasma.[4][5] While the original study utilized carisoprodol as an internal standard, the use of this compound is strongly recommended for optimal performance due to its similar chemical and physical properties to the analyte, which helps to correct for matrix effects and variations in sample processing.[1][2][7]
Sample Preparation:
-
To 100 µL of human plasma, add the internal standard (this compound).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
Liquid Chromatography:
-
Column: XBridge Phenyl (50 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 95% B over 2.5 minutes
-
Flow Rate: 0.8 mL/min
Mass Spectrometry:
-
Instrument: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Felbamate: m/z 239.1 → 179.1
-
This compound: m/z 243.1 → 183.1 (projected)
-
HPLC-UV Method
This method provides a more accessible but less sensitive alternative to LC-MS/MS for Felbamate quantification.
Sample Preparation:
-
To 200 µL of plasma, add the internal standard (e.g., primidone).
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of dichloromethane and ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.[6]
High-Performance Liquid Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).
-
Detection: UV detector set at 210 nm.
Mandatory Visualizations
To further clarify the experimental workflow and the relationship between key analytical parameters, the following diagrams are provided.
Caption: Workflow for Felbamate analysis using LC-MS/MS.
References
- 1. Simultaneous quantification of 11 antiepileptic drugs using limited isotope-labeled internal standards in LC-MS/MS: An accuracy assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous assay of felbamate plus carbamazepine, phenytoin, and their metabolites by liquid chromatography with mobile phase optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An automated analytical method for the determination of felbamate in human plasma by robotic sample preparation and reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Evaluating the Robustness of Felbamate Quantification: A Comparative Guide to Internal Standard Selection
In the development and validation of robust analytical methods for the quantification of the anti-epileptic drug Felbamate, the choice of an appropriate internal standard is critical. This guide provides a comparative analysis of methodologies employing the deuterated internal standard, Felbamate-d4, against other commonly used internal standards. The data presented herein is compiled from various studies to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Comparative Analysis of Analytical Method Performance
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. A robust method ensures reliability during routine use. The following table summarizes the performance characteristics of different analytical methods for Felbamate quantification, highlighting the role of the internal standard.
| Parameter | Method 1: LC-MS/MS with this compound (Hypothetical Data) | Method 2: LC-MS/MS with Carisoprodol | Method 3: HPLC-UV with Primidone |
| Linearity (R²) | >0.99 | >0.99 | Not explicitly stated, but method is linear |
| Linearity Range | 2–100 ng/mL | 2.5 to 500 ng/mL in plasma | Up to 200 µg/mL in serum |
| Accuracy (% Bias) | <15% (20% for LLOQ) | Within-run: 88.8 to 98.4% Between-run: 92.1 to 100% | Within-day: -3.7 to +7.4% Between-day: -5.7 to +1.6% |
| Precision (%RSD) | Intra- and Inter-assay precision evaluated | Within-run: 0.6 to 6.5% Between-run: 1.1 to 9.5% | Within-day: <3.8% (18.3% at LLOQ) Between-day: <5.0% |
| Recovery | Not specified | >97% for plasma and homogenates | Felbamate: 75.2% Primidone: 74.7% |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 2.5 ng/mL in plasma | 0.100 µg/mL in plasma |
| Internal Standard | This compound | Carisoprodol | Primidone |
| Instrumentation | LC-MS/MS | LC-MS/MS | HPLC-UV |
Note: Data for Method 1 is based on typical performance criteria for LC-MS/MS methods as specific robustness data for this compound was not available in the provided search results. Data for Methods 2 and 3 are compiled from published studies.[1][2][3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summarized protocols for the key experiments cited in the comparison.
Method 2: LC-MS/MS with Carisoprodol Internal Standard [2][3]
-
Sample Preparation:
-
Spike 100 µL of plasma or tissue homogenate with the internal standard, carisoprodol.
-
Perform protein precipitation by adding acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Inject the supernatant onto the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: XBridge Phenyl, 2.5 μm, 4.6 mm × 50 mm.
-
Mobile Phase: Specific gradient not detailed, but typically involves a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Not specified.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Not specified, but likely Electrospray Ionization (ESI) in positive or negative mode.
-
Monitored Transitions:
-
Felbamate: m/z 239 → 117
-
Carisoprodol: m/z 261 → 176
-
-
Method 3: Automated HPLC-UV with Primidone Internal Standard [4]
-
Sample Preparation (Automated):
-
Utilize a Zymate II laboratory robot for sample cleanup and preparation.
-
Perform a liquid-liquid extraction of 200 µL of human plasma with dichloromethane, containing Felbamate and the internal standard, primidone.
-
Evaporate the dichloromethane extract to dryness.
-
Reconstitute the residue in a phosphate buffer.
-
Inject the reconstituted sample into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: 5 µm Hypersil ODS (150 x 4.6 mm).
-
Mobile Phase: A mixture of phosphate buffer (pH = 6.5, 0.015 M) and acetonitrile (79:21, v/v).
-
Detection: UV absorbance at a wavelength of 210 nm.
-
-
Quantitation:
-
The lower limit of quantitation was determined to be 0.100 µg/mL.[4]
-
Visualizing the Workflow for Robustness Evaluation
To ensure an analytical method's robustness, a systematic evaluation of various parameters is necessary. The following diagram illustrates a typical workflow for assessing the robustness of a chromatographic method for Felbamate analysis.
Caption: Workflow for Robustness Testing of an Analytical Method.
The ideal internal standard, such as this compound, is structurally and chemically very similar to the analyte, which allows it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variations in extraction efficiency and instrument response. While carisoprodol has been shown to be an effective internal standard in an LC-MS/MS method, and in some cases, might not even be necessary, the use of a stable isotope-labeled internal standard like this compound is generally considered the gold standard for mitigating matrix effects and ensuring the highest accuracy and precision.[2][3] HPLC methods with UV detection, while robust, may have higher limits of quantification compared to mass spectrometry-based methods.[4] The choice of method and internal standard will ultimately depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An automated analytical method for the determination of felbamate in human plasma by robotic sample preparation and reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Felbamate-d4 Analysis by GC-MS vs. LC-MS
For researchers, scientists, and drug development professionals, the choice of analytical technique is paramount to achieving accurate and reliable quantification of therapeutic compounds. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Felbamate-d4, a deuterated internal standard crucial for precise pharmacokinetic and bioequivalence studies of the antiepileptic drug Felbamate.
Felbamate is a potent antiepileptic drug, and the use of a stable isotope-labeled internal standard like this compound is the gold standard for its bioanalysis, compensating for variability in sample preparation and instrument response.[1][2] Both GC-MS and LC-MS are powerful techniques for this purpose, yet they operate on different principles and present distinct advantages and limitations. This guide will delve into a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Quantitative Performance: A Side-by-Side Comparison
The following table summarizes the key quantitative performance parameters for the analysis of Felbamate using GC-MS and LC-MS/MS. This compound, as an internal standard, is expected to have chromatographic and ionization behavior nearly identical to the unlabeled drug, making this data highly relevant for its application.[1]
| Parameter | GC-MS | LC-MS/MS |
| Linearity Range | 5 - 200 µg/mL in serum | 2.5 - 500 ng/mL in plasma |
| Sample Volume | 1 mL of blood | 100 µL of plasma |
| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation |
| Run Time | > 12 minutes | ~4 minutes |
| Recovery | 84.4% | > 97% |
| Within-Run Precision (CV%) | 5.8% at 100 µg/mL | 0.4 - 8.4% across various concentrations |
| Between-Run Precision (CV%) | 6.3% at 100 µg/mL | 1.1 - 5.9% across various concentrations |
| Derivatization | Potentially required | Not required |
Experimental Protocols
GC-MS Methodology
A previously established gas-liquid chromatographic procedure for felbamate in serum provides the basis for this comparison.
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of serum, add an internal standard (e.g., methyl felbamate).
-
Perform a liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a suitable solvent for GC-MS injection.
GC-MS Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.
-
Injector: Split/splitless injector, operated at a temperature that ensures efficient vaporization without thermal degradation. For carbamates, this temperature must be carefully optimized.
-
Oven Temperature Program: A temperature gradient is programmed to ensure separation of the analyte from other matrix components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Note: Derivatization may be necessary for carbamates like Felbamate to improve their thermal stability and chromatographic peak shape in GC-MS analysis.
LC-MS/MS Methodology
A rapid and sensitive LC-MS/MS method has been developed for the determination of felbamate in various biological matrices.[3][4]
Sample Preparation (Protein Precipitation): [3][4]
-
To 100 µL of plasma or tissue homogenate, add the internal standard (this compound).
-
Add acetonitrile to precipitate proteins.
-
Vortex and then centrifuge the sample.
-
Collect the supernatant for injection into the LC-MS/MS system.[3][4]
-
Column: A C18 or phenyl-based reversed-phase column is suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both Felbamate and this compound.
Visualizing the Workflow and Comparison
To better illustrate the processes and key differences, the following diagrams were generated using Graphviz.
Caption: A comparison of the typical experimental workflows for GC-MS and LC-MS analysis of Felbamate.
Caption: A logical comparison of the key advantages and disadvantages of GC-MS and LC-MS for this compound analysis.
Discussion and Conclusion
The choice between GC-MS and LC-MS for the analysis of this compound will largely depend on the specific requirements of the study and the available instrumentation.
LC-MS/MS emerges as the superior technique for high-throughput, sensitive, and specific quantification of Felbamate in biological matrices. The minimal sample preparation, rapid analysis time, and high recovery make it ideal for pharmacokinetic studies and therapeutic drug monitoring where a large number of samples need to be processed efficiently.[3][4] The use of a deuterated internal standard like this compound in LC-MS/MS effectively mitigates potential matrix effects such as ion suppression, ensuring accurate and precise results.[2]
GC-MS, while a robust and reliable technique, presents several challenges for the analysis of a carbamate compound like Felbamate. The larger sample volume and longer run times are significant drawbacks for large-scale studies.[3] Furthermore, the thermal lability of carbamates can lead to degradation in the hot GC injector, potentially requiring a derivatization step to improve stability and chromatographic performance. This adds complexity and a potential source of variability to the analytical workflow. However, for laboratories where LC-MS/MS is not available, a well-optimized GC-MS method can still provide accurate and reliable data, as demonstrated by its historical use for Felbamate analysis.
References
A Researcher's Guide to Stable Isotope-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. Stable isotope-labeled internal standards (SIL-ISs) are the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides a comprehensive comparison of SIL-ISs with alternative approaches, supported by experimental data, and outlines the key regulatory considerations.
The use of an appropriate internal standard (IS) is crucial for correcting the variability inherent in the bioanalytical process, including sample extraction, matrix effects, and instrument response.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of SIL-ISs whenever possible for bioanalytical method validation.[3]
Comparison of Internal Standard Performance
The superiority of SIL-ISs over structural analogs lies in their near-identical physicochemical properties to the analyte of interest. This ensures they behave similarly during sample processing and analysis, providing more accurate and precise results.[1][4]
Quantitative Data Summary
The following tables summarize experimental data comparing the performance of SIL-ISs and analog ISs in various bioanalytical assays.
Table 1: Comparison of Precision (%CV) for Everolimus Quantification
| Internal Standard | Concentration (ng/mL) | Intra-assay CV (%) | Inter-assay CV (%) | Total CV (%) |
| Everolimus-d4 (SIL-IS) | 2.5 | 5.2 | 3.8 | 6.4 |
| 10.0 | 4.1 | 2.5 | 4.8 | |
| 20.0 | 3.9 | 1.9 | 4.3 | |
| 32-desmethoxyrapamycin (Analog IS) | 2.5 | 6.1 | 4.0 | 7.2 |
| 10.0 | 4.5 | 2.8 | 5.3 | |
| 20.0 | 4.2 | 2.2 | 4.7 |
Data adapted from a study on everolimus quantification by LC-MS/MS.[5]
Table 2: Comparison of Accuracy and Precision for Tacrolimus Quantification
| Internal Standard | Concentration (ng/mL) | Accuracy (%) | Imprecision (%CV) |
| Tacrolimus ¹³C,D₂ (SIL-IS) | 1.5 | 100.63 | <3.09 |
| 16 | 99.55 | <3.09 | |
| Ascomycin (Analog IS) | 1.5 | 101.71 | <3.63 |
| 16 | 97.35 | <3.63 |
Data adapted from a study on tacrolimus determination in human whole blood.[6]
Table 3: Recovery of Lapatinib from Cancer Patient Plasma
| Internal Standard | Patient Sample | Lapatinib Recovery (%) |
| Lapatinib-d3 (SIL-IS) | 1 | 56 |
| 2 | 35 | |
| 3 | 16 | |
| 4 | 29 | |
| 5 | 48 | |
| 6 | 22 | |
| Zileuton (Analog IS) | 1-6 | Highly variable and did not correlate with analyte recovery |
Data adapted from a study highlighting the importance of SIL-IS in correcting for interindividual variability.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below is a representative experimental protocol for the quantification of a drug in plasma using LC-MS/MS with a SIL-IS.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of the SIL-IS working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1260 Infinity HPLC[6]
-
Mass Spectrometer: AB Sciex 4000 QTRAP®[6]
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the SIL-IS.[6]
Visualizing Workflows and Relationships
Diagrams are essential for illustrating complex processes and relationships in bioanalysis. The following diagrams were generated using the DOT language.
Caption: Bioanalytical Method Validation Workflow.
Caption: Internal Standard Selection Logic.
Conclusion
The use of stable isotope-labeled internal standards is a cornerstone of robust and reliable bioanalytical method development. As demonstrated by the presented data, SIL-ISs offer superior performance in terms of precision and accuracy compared to structural analogs, primarily by effectively compensating for matrix effects and variability in sample recovery. Adherence to regulatory guidelines and the implementation of detailed, validated experimental protocols are essential for ensuring the integrity of bioanalytical data in drug development and clinical research.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. scispace.com [scispace.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Felbamate-d4: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Felbamate-d4, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This compound, a deuterated form of the anti-epileptic drug Felbamate, requires specific handling and disposal procedures to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step information for the proper disposal of this compound.
Understanding the Regulatory Landscape
The disposal of this compound is governed by regulations for pharmaceutical waste, primarily under the purview of the U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The key regulation is the Resource Conservation and Recovery Act (RCRA), which outlines the management of hazardous and non-hazardous waste.[1] While Felbamate is not explicitly listed as a hazardous waste under RCRA, its Safety Data Sheet (SDS) advises treating it as such for disposal purposes.[2] This approach ensures a high standard of safety.
Step-by-Step Disposal Protocol
The recommended procedure for disposing of this compound involves a systematic approach to minimize exposure and environmental impact.
Waste Identification and Segregation
Properly identify and segregate all this compound waste. This includes:
-
Pure Compound: Unused or expired this compound.
-
Contaminated Materials: Any items that have come into contact with this compound, such as personal protective equipment (PPE), glassware, and cleaning materials.
These items should be collected in a designated, clearly labeled, and sealed hazardous waste container.
Secure a Licensed Waste Disposal Service
The most critical step is to contract a licensed hazardous material disposal company.[2] These companies are equipped to handle and transport chemical waste in accordance with all federal and local regulations.[2]
High-Temperature Incineration
The recommended method for the final destruction of this compound is high-temperature incineration.[2] The SDS for Felbamate specifies the use of an incinerator equipped with an afterburner and scrubber to ensure complete combustion and to neutralize any harmful byproducts.[2]
Prohibited Disposal Methods
Under no circumstances should this compound be disposed of via the sanitary sewer or in regular laboratory trash. The SDS for this compound explicitly states not to allow the compound to enter sewers, surface water, or groundwater.[3] The EPA also strongly advises against the sewering of any pharmaceutical waste.[4]
Safety and Handling
Throughout the disposal process, it is crucial to adhere to the following safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[2]
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[2]
-
Spill Cleanup: In case of a spill, avoid creating dust.[5] Moisten the spilled material if appropriate before sweeping it into a container for hazardous waste disposal.[5]
Quantitative Data for Disposal Considerations
| Parameter | Guideline/Specification | Regulatory Body/Source |
| Waste Classification | Recommended to be treated as hazardous waste for disposal. | Cleanchem Laboratories SDS[2] |
| Primary Disposal Technology | High-temperature incineration with an afterburner and scrubber. | Cleanchem Laboratories SDS[2] |
| DEA Standard for Disposal | Must be rendered "non-retrievable". | 21 CFR 1300.05[6] |
| Prohibited Disposal Route | Sewers, drains, water courses, or ground disposal. | Cleanchem Laboratories SDS, Cayman Chemical SDS[2][3] |
Experimental Protocols
Specific experimental protocols for the chemical degradation of this compound are not widely documented in the context of routine laboratory disposal. The industry standard and regulatory expectation are for the complete destruction of the compound through high-temperature incineration by a licensed facility. Chemical degradation studies of carbamates, the chemical class of Felbamate, have been conducted for research purposes, exploring methods such as reaction with hydroxyl radicals or photochemical degradation.[7][8] However, these are not validated or recommended procedures for routine waste disposal in a laboratory setting.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. medicalwastepros.com [medicalwastepros.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. vionausa.com [vionausa.com]
- 6. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Personal protective equipment for handling Felbamate-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Felbamate-d4. Adherence to these procedures is essential to ensure personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a deuterated analog of Felbamate, an anti-epileptic drug. The primary hazards associated with this compound include the potential to cause allergic reactions upon skin contact and allergy or asthma-like symptoms if inhaled[1]. Therefore, appropriate personal protective equipment is mandatory to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves. For prolonged or repeated contact, suitable protective gloves are recommended[2]. |
| Eye Protection | Safety Glasses | Safety glasses with side shields are recommended, especially if contact is likely[2]. |
| Respiratory Protection | Respirator | For operations that may generate dust, a NIOSH-approved respirator (e.g., N95) is recommended to avoid inhalation[1][3]. Ensure good ventilation or use a fume hood[1]. |
| Body Protection | Lab Coat/Gown | A standard lab coat is recommended. For tasks with a higher risk of spillage, a poly-coated gown should be considered[3]. |
Operational and Disposal Plans
Proper handling and disposal of this compound are critical to prevent contamination and ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by ensuring it is clean and uncluttered. If possible, work within a ventilated enclosure such as a chemical fume hood[1].
-
Weighing and Aliquoting: When weighing the solid compound, handle it carefully to minimize dust generation[4][5]. Use a spatula to transfer the material. If creating solutions, add the solvent to the solid slowly to avoid splashing.
-
Storage: Store this compound in a tightly sealed container at a controlled room temperature, protected from heat, moisture, and direct light[2][6].
-
Spill Management: In case of a spill, avoid raising dust[2]. If appropriate, moisten the spilled material to prevent it from becoming airborne. Sweep the spilled substance into a designated waste container. Clean the area thoroughly with a detergent[2].
Disposal Plan:
All waste containing this compound should be treated as hazardous chemical waste.
-
Waste Collection: Collect all contaminated materials, including gloves, wipes, and any spilled substance, in a clearly labeled, sealed plastic bag or container[7].
-
Disposal Method: Dispose of the waste in accordance with all applicable federal, state, and local regulations for chemical waste[2]. Do not dispose of it in the regular trash or sewer system. If unsure, consult your institution's environmental health and safety (EHS) department.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. vionausa.com [vionausa.com]
- 3. gerpac.eu [gerpac.eu]
- 4. organon.com [organon.com]
- 5. organon.com [organon.com]
- 6. Felbamate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
